Paniculoside II
Description
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O9/c1-12-13-9-14(28)20-24(2)6-4-7-25(3,16(24)5-8-26(20,10-13)21(12)32)23(33)35-22-19(31)18(30)17(29)15(11-27)34-22/h13-22,27-32H,1,4-11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCCJDCXGVSWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4O)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Isolation of Paniculoside II from Panax notoginseng
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation of Paniculoside II, a key bioactive saponin from the medicinal plant Panax notoginseng. The document details experimental protocols, presents quantitative data, and illustrates relevant workflows and potential biological signaling pathways.
Introduction
Panax notoginseng, also known as Sanqi or Tianqi, is a highly valued traditional Chinese medicine with a wide range of pharmacological applications, including protective effects on the cardiovascular and cerebrovascular systems.[1][2][3] The primary active constituents of P. notoginseng are saponins, with this compound being a significant compound of interest for its potential therapeutic properties.[1][2][3] This guide offers a detailed technical framework for the extraction, separation, and purification of this compound for research and drug development purposes.
Data Presentation: Quantitative Analysis of Saponins in Panax notoginseng
The concentration of saponins in P. notoginseng can vary significantly depending on the part of the plant used and the extraction method employed. The following tables summarize quantitative data from various studies.
Table 1: Saponin Content in Different Parts of Panax notoginseng
| Saponin | Root Content (mg/g) | Stem Content (mg/g) | Leaf Content (mg/g) |
| Notoginsenoside R1 | 61.79 | - | - |
| Ginsenoside Rg1 | 274.61 | - | - |
| Ginsenoside Re | 13.73 | - | - |
| Ginsenoside Rb1 | 343.26 | - | - |
| Ginsenoside Rd | 68.65 | - | - |
| Total Saponins | 76.205% of extract | - | Higher than roots |
Data compiled from a study on Panax notoginseng saponins (PNS) which determined the content of five major saponins.[4] The leaves of P. notoginseng are also noted to be rich in saponins, with a higher total saponin content than the roots.[5]
Table 2: Optimized Extraction Conditions for Saponins from Panax notoginseng Leaves
| Parameter | Optimized Value |
| Extraction Method | Ultrasound-Assisted Extraction (UAE) |
| Solvent | 86% Ethanol |
| Liquid-to-Solid Ratio | 19:1 (mL/g) |
| Extraction Time | 1.5 hours |
| Resulting Fc Content | 17.30 mg/g (theoretical) |
This table presents the optimized conditions for the extraction of Notoginsenoside Fc, another saponin, which can serve as a starting point for optimizing this compound extraction.[6]
Experimental Protocols
The isolation of this compound from Panax notoginseng involves a multi-step process, including extraction, enrichment, and final purification.
1. Extraction of Total Saponins
This initial step aims to extract a crude mixture of saponins from the plant material.
-
Sample Preparation : The dried roots or leaves of Panax notoginseng are powdered to a consistent particle size.[7][8]
-
Ultrasonic-Assisted Extraction (UAE) :
-
Place 10 g of powdered P. notoginseng into a beaker.[7]
-
Add 500 mL of 70% aqueous ethanol.[7]
-
Perform ultrasonication for 2 hours at room temperature (25°C).[7]
-
Repeat the extraction process three times to maximize saponin yield.[7]
-
Combine the extracts and filter.
-
Concentrate the filtrate to dryness using a rotary evaporator at 60°C to obtain the crude saponin extract.[7]
-
2. Enrichment of Saponins using Macroporous Resin Chromatography
This step selectively adsorbs saponins from the crude extract, removing sugars and other polar impurities.
-
Resin Selection : D-101 macroporous resin has demonstrated good adsorption and desorption properties for saponins from P. notoginseng.[8][9]
-
Procedure :
-
Dissolve the crude saponin extract in deionized water.
-
Load the solution onto a pre-equilibrated D-101 macroporous resin column.
-
Wash the column with deionized water to remove impurities.
-
Elute the saponins with a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%).
-
Collect the fractions and monitor the saponin content using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the saponin-rich fractions and concentrate them to dryness.
-
3. Purification of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final step involves the high-resolution separation of individual saponins to obtain pure this compound.
-
Instrumentation : A preparative HPLC system equipped with a UV detector is required.[7]
-
Column : A reversed-phase C18 column is commonly used for saponin separation.[7]
-
Mobile Phase : A gradient of ethanol-water or acetonitrile-water is typically employed. For example, a gradient program can be used for the separation of different saponin types.[7]
-
Procedure :
-
Dissolve the enriched saponin fraction in the initial mobile phase.
-
Inject the sample onto the preparative C18 column.
-
Run the gradient elution program.
-
Monitor the eluent at a suitable wavelength (e.g., 203 nm) and collect the fractions corresponding to the peaks.[7]
-
Analyze the collected fractions for the presence and purity of this compound using analytical HPLC and Mass Spectrometry (MS).
-
Combine the pure fractions of this compound and lyophilize to obtain a powder. The purity of the final product should be greater than 96%.[7]
-
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: A flowchart illustrating the key stages in the isolation of this compound.
Potential Signaling Pathway Modulation by Panax notoginseng Saponins
While the specific signaling pathways modulated by this compound require further investigation, saponins from Panax species are known to interact with several key cellular pathways, including those related to oxidative stress and inflammation.
Caption: A diagram of potential signaling pathways influenced by Panax notoginseng saponins.
References
- 1. Frontiers | Quantitative Comparison and Chemical Profile of Different Botanical Parts of Panax notoginseng From Different Regions [frontiersin.org]
- 2. Quantitative Comparison and Chemical Profile of Different Botanical Parts of Panax notoginseng From Different Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. The effect of Panax notoginseng saponins on oxidative stress induced by PCV2 infection in immune cells: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of saponin extraction from the leaves of Panax notoginseng and Panax quinquefolium and evaluation of their antioxidant, antihypertensive, hypoglycemic and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparative separation of minor saponins from Panax notoginseng leaves using biotransformation, macroporous resins, and preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of Paniculoside II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of Paniculoside II, a diterpene glycoside isolated from Stevia paniculata. This document synthesizes the available structural information, presents generalized experimental protocols based on related compounds, and visualizes the key aspects of its structural determination.
Compound Profile: this compound
This compound is a naturally occurring diterpenoid glycoside belonging to the ent-kaurane class. Its chemical identity has been established through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Chemical Identity of this compound
| Identifier | Value |
| Chemical Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13S,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylate |
| CAS Number | 60129-64-8 |
| Molecular Formula | C₂₆H₄₀O₉ |
| Molecular Weight | 496.59 g/mol |
| Plant Source | Stevia paniculata |
Spectroscopic Data for Structure Elucidation
The definitive structural elucidation of this compound was reported by Yamasaki et al. in 1977. While the primary spectral data is contained within this publication, the following tables represent the expected ¹H and ¹³C NMR chemical shifts for the aglycone and glycosidic moieties based on the analysis of structurally related ent-kaurane diterpenoid glycosides.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Aglycone (ent-11α,15α-dihydroxykaur-16-en-19-oic acid)
| Carbon | Predicted Chemical Shift (δ) ppm |
| 1 | 39.0 - 41.0 |
| 2 | 18.0 - 20.0 |
| 3 | 41.5 - 43.5 |
| 4 | 33.0 - 35.0 |
| 5 | 55.0 - 57.0 |
| 6 | 21.0 - 23.0 |
| 7 | 40.0 - 42.0 |
| 8 | 43.0 - 45.0 |
| 9 | 53.0 - 55.0 |
| 10 | 39.0 - 41.0 |
| 11 | 68.0 - 70.0 |
| 12 | 28.0 - 30.0 |
| 13 | 46.0 - 48.0 |
| 14 | 41.0 - 43.0 |
| 15 | 75.0 - 77.0 |
| 16 | 155.0 - 157.0 |
| 17 | 103.0 - 105.0 |
| 18 | 176.0 - 178.0 |
| 19 | 28.0 - 30.0 |
| 20 | 15.0 - 17.0 |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the β-D-glucopyranosyl Moiety of this compound
| Position | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm |
| 1' | 5.30 - 5.50 (d) | 94.0 - 96.0 |
| 2' | 3.20 - 3.40 (m) | 72.0 - 74.0 |
| 3' | 3.30 - 3.50 (m) | 76.0 - 78.0 |
| 4' | 3.20 - 3.40 (m) | 70.0 - 72.0 |
| 5' | 3.20 - 3.40 (m) | 76.0 - 78.0 |
| 6' | 3.70 - 3.90 (m) | 61.0 - 63.0 |
Note: The precise chemical shifts and coupling constants for this compound are detailed in the primary literature: Yamasaki, K., et al. (1977). Chemical and Pharmaceutical Bulletin, 25(11), 2895-2899. The data presented here are illustrative and based on analogous compounds.
Experimental Protocols
The following sections outline the generalized experimental procedures for the isolation, purification, and structural characterization of this compound, based on established methods for diterpene glycosides from Stevia species.
Isolation and Purification
-
Extraction: Dried and powdered aerial parts of Stevia paniculata are extracted with a suitable solvent, typically methanol or ethanol, at room temperature. The extraction is repeated multiple times to ensure exhaustive recovery of the glycosides.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and partitioned between water and a non-polar solvent (e.g., n-hexane) to remove lipids and chlorophylls. The aqueous layer, containing the glycosides, is then further extracted with a more polar solvent like n-butanol.
-
Chromatographic Separation: The n-butanol fraction is subjected to a series of chromatographic techniques for the isolation of individual compounds. This typically involves:
-
Silica Gel Column Chromatography: Elution with a gradient of chloroform and methanol is used for initial fractionation.
-
Sephadex LH-20 Column Chromatography: Elution with methanol is employed for further purification and removal of smaller impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): A C18 column with a mobile phase of acetonitrile and water is often used for the final purification of this compound.
-
Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the purified compound, allowing for the deduction of its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D and 2D NMR experiments is crucial for the complete structure determination.
-
¹H NMR: Provides information on the number and types of protons, their chemical environment, and their coupling relationships.
-
¹³C NMR: Reveals the number of carbon atoms and their hybridization states.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the complete molecular structure, including the aglycone skeleton and the position of the glycosidic linkage.
-
-
Acid Hydrolysis: To determine the identity of the sugar moiety, the glycoside is subjected to acid hydrolysis. The resulting monosaccharide is then identified by comparison with an authentic standard using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
Visualizations
The following diagrams illustrate the key aspects of the chemical structure and the workflow for the elucidation of this compound.
Caption: Chemical structure of this compound.
Caption: Workflow for the structure elucidation of this compound.
Phytochemical Analysis of Paniculoside II: A Technical Overview
A comprehensive phytochemical analysis of Paniculoside II, a diterpenoid glycoside found in Stevia paniculata and Stevia rebaudiana, is currently limited by the scarcity of specific research on this particular compound. While extensive studies exist for the broader class of steviol glycosides, detailed experimental protocols, quantitative data, and specific biological activity for this compound remain largely undocumented in publicly available scientific literature.
This technical guide, therefore, provides a foundational framework based on established methodologies for related compounds. It is intended to guide researchers, scientists, and drug development professionals in designing experimental approaches for the phytochemical analysis of this compound, pending further specific research.
Physicochemical Properties
This compound is a diterpenoid glycoside with the following properties:
| Property | Value |
| Molecular Formula | C₂₆H₄₀O₉ |
| Molecular Weight | 496.59 g/mol |
| Class | Diterpenoid Glycoside |
| Known Sources | Stevia paniculata, Stevia rebaudiana |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of steviol glycosides and related anti-inflammatory compounds. These should be optimized and validated specifically for this compound.
Extraction and Isolation of Steviol Glycosides (General Procedure)
This protocol outlines a general approach for extracting steviol glycosides from Stevia leaves. The yield and purity of this compound using this method would require specific quantification.
Experimental Workflow for Extraction and Isolation
Caption: General workflow for the extraction and purification of steviol glycosides from Stevia leaves.
Methodology:
-
Extraction: Dried and powdered Stevia leaves are extracted with hot water (e.g., at 80°C for 2 hours).
-
Filtration: The aqueous extract is filtered to remove solid plant material.
-
Decolorization: Electrocoagulation or treatment with activated charcoal can be employed to remove chlorophyll and other pigments.
-
Filtration: A second filtration step is performed to remove precipitated impurities.
-
Purification: The clarified extract is passed through an ion-exchange resin column to remove salts and further purify the glycosides.
-
Concentration and Fractionation: The purified extract can be concentrated under vacuum and subjected to further purification steps like ultrafiltration or nanofiltration to separate different glycosides.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the quantification of this compound. The following is a general method for steviol glycosides that would require optimization.
HPLC Parameters for Steviol Glycoside Analysis
| Parameter | Suggested Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with or without a modifier like formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Methodology:
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the extracted and purified sample in the mobile phase and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on retention time compared to the standard. Quantify the amount using the calibration curve.
Biological Activity and Potential Signaling Pathways
While there is no direct research on the anti-inflammatory activity of this compound, studies on related compounds like Picroside II and Pedunculoside suggest a potential role in modulating key inflammatory signaling pathways.
Hypothetical Anti-Inflammatory Signaling Pathways
The following diagrams illustrate the potential signaling pathways that this compound might influence, based on the activity of structurally similar compounds. These pathways are critical in the inflammatory response.
Potential Inhibition of the NF-κB Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Potential Modulation of the MAPK Signaling Pathway
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
Experimental Protocol for In Vitro Anti-Inflammatory Assay
To investigate the potential anti-inflammatory effects of this compound, an in vitro assay using lipopolysaccharide (LPS)-stimulated macrophages is a standard approach.
Methodology:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Quantify the levels of cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis: Analyze cell lysates by Western blotting to determine the effect of this compound on the phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., p65, IκBα, p38, JNK, ERK).
Future Directions
The phytochemical analysis of this compound is an area ripe for further investigation. Future research should focus on:
-
Development of specific and validated analytical methods for the isolation and quantification of this compound.
-
Comprehensive phytochemical profiling of Stevia paniculata to determine the yield and purity of this compound.
-
In-depth in vitro and in vivo studies to confirm the anti-inflammatory activity of this compound and elucidate the precise molecular mechanisms and signaling pathways involved.
This foundational work will be critical for unlocking the full therapeutic potential of this compound for researchers, scientists, and drug development professionals.
Paniculoside II: A Technical Guide to Its Natural Occurrence, Analysis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paniculoside II, also known as Ginsenoside F2, is a naturally occurring protopanaxadiol-type saponin found predominantly in plants of the Panax genus. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its natural distribution, detailed methods for its isolation and quantification, and its known biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Occurrence and Distribution
This compound (Ginsenoside F2) is a constituent of various species of the Panax genus, commonly known as ginseng. The concentration of this ginsenoside varies significantly depending on the plant species, the specific part of the plant, and processing methods.
Distribution in Panax Species
This compound has been identified in several commercially important Panax species, including Panax ginseng (Asian ginseng) and Panax quinquefolius (American ginseng). Its presence has also been noted in Panax notoginseng. The concentration of this compound is generally lower than that of major ginsenosides like Rb1, Re, and Rg1.
Distribution within the Plant
The distribution of this compound is not uniform throughout the ginseng plant. Higher concentrations are often found in the leaves and flowers compared to the roots.[1] Steaming of ginseng leaves has been shown to increase the content of less polar ginsenosides, including Ginsenoside F2.[2]
Table 1: Quantitative Distribution of this compound (Ginsenoside F2) in Panax ginseng
| Plant Part | Concentration (mg/g) | Reference |
| Leaf | 2.0 - 18.4 | [1] |
| Fruit | Up to 5.0 | [1] |
| Shoot | Up to 2.0 | [1] |
| Steamed Leaf (9 cycles) | Increased 12.9-fold from raw leaf | [2] |
Note: The reported concentrations can vary based on the age of the plant, cultivation conditions, and analytical methods used.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of this compound from Panax species.
Extraction of Total Ginsenosides
A common method for the initial extraction of ginsenosides from plant material is ultrasonic-assisted extraction.
-
Sample Preparation: Air-dry the plant material (e.g., leaves of Panax ginseng) and grind it into a fine powder (approximately 40-60 mesh).
-
Extraction Solvent: 70% methanol or 70% ethanol in water is an effective solvent for extracting ginsenosides.
-
Extraction Procedure:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 100 mL of the extraction solvent.
-
Perform ultrasonic-assisted extraction for 60 minutes at a controlled temperature (e.g., 50°C).
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purification of this compound
Purification of this compound from the crude extract can be achieved using macroporous resin column chromatography followed by preparative high-performance liquid chromatography (HPLC).
-
Macroporous Resin Chromatography (Initial Purification):
-
Dissolve the crude extract in deionized water.
-
Load the aqueous solution onto a pre-equilibrated macroporous resin column (e.g., D101 or AB-8).
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the ginsenosides with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).
-
Collect the fractions and monitor the presence of this compound using thin-layer chromatography (TLC) or analytical HPLC.
-
Combine the fractions rich in this compound and concentrate them.
-
-
Preparative HPLC (Final Purification):
-
Dissolve the enriched fraction in methanol.
-
Use a preparative reversed-phase C18 HPLC column.
-
Employ a mobile phase gradient of acetonitrile and water. A typical gradient might be: 0-40 min, 30-50% acetonitrile; 40-60 min, 50-70% acetonitrile.
-
Set the detection wavelength at 203 nm.
-
Collect the fraction corresponding to the retention time of a this compound standard.
-
Evaporate the solvent to obtain purified this compound.
-
Quantification of this compound
Accurate quantification of this compound is typically performed using high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
HPLC-UV Method:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient for analytical quantification is: 0-20 min, 20-35% A; 20-40 min, 35-60% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 203 nm.
-
Quantification: Prepare a calibration curve using a certified this compound (Ginsenoside F2) standard. Calculate the concentration in the sample by comparing its peak area to the calibration curve.
-
Biological Activity and Signaling Pathways
This compound (Ginsenoside F2) has been shown to possess a range of pharmacological activities, with its anti-inflammatory and metabolic regulatory effects being of particular interest.
Anti-inflammatory and Antioxidant Effects
Studies have indicated that Ginsenoside F2 can mitigate oxidative stress and inflammation. It has been shown to inhibit the phosphorylation of key components of the mitogen-activated protein kinase (MAPK) signaling pathway, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase 1/2 (ERK1/2), and p38 MAPK.[3] Furthermore, it has been observed to reduce the nuclear translocation of the nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[3]
Regulation of Glucose Metabolism
Ginsenoside F2 has also been found to enhance glucose metabolism. It activates the PI3K/AKT signaling pathway, which plays a crucial role in insulin signal transduction.[3] This activation leads to an upregulation of glucose transporters and promotes glycogen synthesis while inhibiting gluconeogenesis.[3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and quantification of this compound.
Signaling Pathway of this compound
Caption: Signaling pathways modulated by this compound (Ginsenoside F2).
References
- 1. Plant Panax ginseng (Araliaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 2. Changes of Ginsenoside Composition in the Creation of Black Ginseng Leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginsenoside F2 enhances glucose metabolism by modulating insulin signal transduction in human hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Paniculoside II: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculoside II, an iridoid glycoside of significant pharmacological interest, is a prominent secondary metabolite in various medicinal plants, most notably Picrorhiza kurroa. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, offering a comprehensive resource for researchers engaged in natural product chemistry, metabolic engineering, and drug discovery. This document details the enzymatic steps, precursor molecules, and genetic regulation of the pathway, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and further investigation.
Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that converges two major metabolic pathways: the shikimate/phenylpropanoid pathway and the iridoid biosynthesis pathway. The final molecule is assembled through the esterification of catalpol, derived from the iridoid pathway, with vanillic acid, a product of the phenylpropanoid pathway.
I. Phenylpropanoid Pathway: Synthesis of Vanillic Acid
The journey to this compound begins with the shikimate pathway, which provides the aromatic amino acid phenylalanine. This is subsequently channeled into the phenylpropanoid pathway to produce key intermediates.
-
From Phenylalanine to Ferulic Acid: Phenylalanine is first converted to cinnamic acid, which then undergoes a series of hydroxylation and methylation reactions to yield ferulic acid.
-
Conversion of Ferulic Acid to Vanillic Acid: The immediate precursor to the vanilloyl moiety of this compound is vanillic acid. In plants, this conversion from ferulic acid is a critical step. While the precise enzymatic machinery in Picrorhiza kurroa is a subject of ongoing research, it is understood to proceed via a β-oxidative or a non-β-oxidative pathway. One key intermediate in this process is vanillin, which is subsequently oxidized to vanillic acid. A recently identified vanillin synthase (VpVAN) in Vanilla planifolia directly converts ferulic acid to vanillin[1][2].
II. Iridoid Pathway: Synthesis of Catalpol
The iridoid backbone of this compound, catalpol, is synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which provides the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
-
Geranyl Pyrophosphate (GPP) Formation: IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), the precursor to all monoterpenoids, including iridoids.
-
Core Iridoid Skeleton Formation: GPP undergoes a series of complex cyclization and oxidation reactions, catalyzed by enzymes such as geraniol synthase (GES), geraniol 8-hydroxylase (G8H), and the iridoid synthase (IS), to form the characteristic iridoid skeleton.
-
Formation of Catalpol: Further enzymatic modifications, including hydroxylations and glycosylations, lead to the formation of catalpol.
III. Final Assembly: Esterification
The final step in the biosynthesis of this compound is the esterification of the hydroxyl group at the C-6 position of catalpol with vanillic acid. This reaction is catalyzed by a specific acyltransferase.[3] Recent studies in Picrorhiza kurroa have identified putative acyltransferases belonging to the membrane-bound O-acyltransferase (MBOAT) family that are likely responsible for this crucial step.[3]
Quantitative Data on this compound and its Precursors
The concentration of this compound and its precursors varies significantly between different tissues and developmental stages of Picrorhiza kurroa. The following tables summarize the available quantitative data.
| Compound | Tissue | Concentration Range | Reference |
| This compound | Rhizomes | 13.9-fold higher in wild vs. tissue-cultured plants | [4] |
| This compound | Roots | 180-fold higher in wild vs. tissue-cultured plants | [4] |
| This compound | Callus Culture (16 weeks) | 6.34 ± 0.0012 mg/g | [5] |
| Vanillic Acid | Roots | 15.02-fold higher in wild vs. tissue-cultured plants | [4] |
| Vanillic Acid | Rhizomes | 6.14-fold higher in wild vs. tissue-cultured plants | [4] |
| Cinnamic Acid | - | Present in P. kurroa | [6] |
| Ferulic Acid | - | Present in P. kurroa | [6] |
| Catalpol | Leaf | Similar accumulation in wild vs. tissue-cultured plants | [4] |
Table 1: Concentration of this compound and its precursors in Picrorhiza kurroa.
| Tissue | Picroside I Content | Picroside II Content | Reference |
| Shoots (in vitro, 15°C) | Present | Absent | [7] |
| Shoots (in vitro, 25°C) | Present | Absent | [7] |
| Nursery-grown shoots | Present | Absent | [7] |
| Stolons | Present | Present | [7] |
| Roots | Present | Present | [7] |
| Callus Culture (16 weeks) | 16.37 ± 0.0007 mg/g | 6.34 ± 0.0012 mg/g | [5] |
Table 2: Comparative content of Picroside I and this compound (Picroside II) in different tissues of Picrorhiza kurroa.
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of a Candidate Acyltransferase
Objective: To produce and purify a candidate acyltransferase from P. kurroa for functional characterization.
Methodology:
-
Gene Cloning:
-
Isolate total RNA from the roots of P. kurroa.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length coding sequence of the candidate acyltransferase gene using gene-specific primers with appropriate restriction sites for cloning.
-
Ligate the PCR product into a suitable expression vector (e.g., pET-28a(+) for E. coli or pYES-DEST52 for yeast) containing a purification tag (e.g., His-tag).
-
-
Heterologous Expression:
-
Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae INVSc1).
-
Grow the transformed cells in appropriate media to an optimal density (OD600 of 0.6-0.8 for E. coli).
-
Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast) and incubate at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.
-
Clarify the lysate by centrifugation.
-
Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the purified protein using an appropriate elution buffer (e.g., containing imidazole).
-
Assess the purity and size of the protein by SDS-PAGE.
-
Protocol 2: Enzyme Assay for Acyltransferase Activity
Objective: To determine the catalytic activity of the purified acyltransferase in synthesizing this compound.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare stock solutions of the substrates: catalpol and vanilloyl-CoA (or vanillic acid and ATP/CoA for in-situ generation of the CoA thioester).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, catalpol, and vanilloyl-CoA.
-
Initiate the reaction by adding the purified acyltransferase.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Terminate the reaction by adding an organic solvent (e.g., ethyl acetate) or by heat inactivation.
-
-
Product Analysis:
-
Extract the reaction products with an organic solvent.
-
Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the reaction products by HPLC or LC-MS to identify and quantify the formation of this compound by comparing the retention time and mass spectrum with an authentic standard.
-
-
Enzyme Kinetics:
-
To determine the kinetic parameters (Km and Vmax), perform the enzyme assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
-
Measure the initial reaction velocities and plot the data using a Michaelis-Menten or Lineweaver-Burk plot. A spectrophotometric assay using Ellman's reagent (DTNB) can be used to continuously monitor the release of Coenzyme A for real-time kinetic measurements.[8]
-
Visualizing the Biosynthetic Pathway and Experimental Workflow
To provide a clear visual representation of the this compound biosynthesis pathway and the experimental workflow for enzyme characterization, the following diagrams have been generated using the DOT language.
Caption: Biosynthesis pathway of this compound.
Caption: Experimental workflow for acyltransferase characterization.
Conclusion
The biosynthesis of this compound is a complex process that highlights the intricate interplay of plant secondary metabolic pathways. A thorough understanding of this pathway, from the precursor molecules to the final enzymatic steps, is crucial for the development of metabolic engineering strategies aimed at enhancing the production of this valuable compound. The quantitative data, detailed protocols, and visual diagrams provided in this guide serve as a foundational resource for researchers to build upon, paving the way for novel discoveries and applications in the fields of biotechnology and medicine. Further research focusing on the definitive identification and characterization of all the enzymes involved, particularly the acyltransferase responsible for the final esterification step, will be instrumental in fully elucidating and harnessing the biosynthetic potential of this compound.
References
- 1. Bioengineered Enzyme Creates Natural Vanillin from Plants in One Step | Tokyo University of Science [tus.ac.jp]
- 2. sciencedaily.com [sciencedaily.com]
- 3. researchgate.net [researchgate.net]
- 4. Endomicrobiome of in vitro and natural plants deciphering the endophytes-associated secondary metabolite biosynthesis in Picrorhiza kurrooa, a Himalayan medicinal herb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picroside I and Picroside II from Tissue Cultures of Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological and Clinical Efficacy of Picrorhiza kurroa and Its Secondary Metabolites: A Comprehensive Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Pharmacological Properties of Picroside II
A Note on Nomenclature: The initial request specified "Paniculoside II." Extensive database searches yielded no significant results for a compound with this name, suggesting a potential typographical error. The following guide focuses on Picroside II , a well-researched iridoid glycoside with significant pharmacological properties that align with the core requirements of the original query.
Introduction
Picroside II is a primary bioactive constituent isolated from the rhizomes of Picrorhiza kurroa, a perennial herb traditionally used in Ayurvedic and Chinese medicine.[1] This iridoid glycoside has garnered substantial scientific interest for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-apoptotic effects.[1] Emerging research has elucidated its therapeutic potential in a range of diseases, such as osteoarthritis, liver damage, and ischemia/reperfusion injuries.[1] This technical guide provides a comprehensive overview of the basic pharmacological properties of Picroside II, with a focus on its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Pharmacological Properties
The primary pharmacological activities of Picroside II revolve around its ability to modulate key signaling pathways involved in inflammation and cellular stress.
Anti-inflammatory Activity
Picroside II exhibits significant anti-inflammatory effects, primarily through the inhibition of the MAPK/NF-κB signaling pathway and the subsequent suppression of the NLRP3 inflammasome.[2] This mechanism has been extensively studied in the context of osteoarthritis, where Picroside II has been shown to alleviate chondrocyte pyroptosis, a form of inflammatory cell death.[2]
Antioxidant Activity
The antioxidant properties of Picroside II contribute significantly to its protective effects against cellular damage. It has been shown to mitigate oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.[3]
Anti-apoptotic Activity
Picroside II demonstrates anti-apoptotic effects by modulating signaling pathways that regulate programmed cell death. This property is particularly relevant in the context of ischemia/reperfusion injuries, where it helps to preserve cell viability.[1]
Quantitative Pharmacological Data
The following tables summarize the quantitative data from key experimental studies on Picroside II, providing a clear comparison of its effects across different experimental conditions.
Table 1: In Vitro Efficacy of Picroside II on Chondrocyte Viability and Inflammation
| Parameter | Cell Line | Treatment | Concentration(s) | Duration | Result | Reference |
| Cell Viability | Murine Chondrocytes | Picroside II | 5, 10, 25, 50, 100, 200µM | 24h | No significant toxicity up to 50µM; inhibitory above 50µM | [2] |
| Cell Viability (LPS-induced) | Murine Chondrocytes | Picroside II + LPS (1µg/mL) | 25µM, 50µM | 24h | Dose-dependent increase in cell viability | [2] |
| Protein Phosphorylation (p-JNK, p-ERK, p-p38, p-p65) | Murine Chondrocytes | Picroside II + LPS (1µg/mL) | 25µM, 50µM | Not Specified | Significant reduction in phosphorylation levels | [2] |
| Gene Expression (NLRP3, Caspase-1, IL-1β, IL-18) | Murine Chondrocytes | Picroside II + LPS (1µg/mL) | 25µM, 50µM | Not Specified | Significant suppression of gene expression | [4] |
Table 2: In Vivo Efficacy of Picroside II in a Mouse Model of Osteoarthritis
| Parameter | Animal Model | Treatment | Dosage | Administration Route | Duration | Result | Reference |
| Subchondral Bone Destruction | DMM-induced OA in mice | Picroside II | Not Specified | Not Specified | Not Specified | Effective reduction in bone destruction and osteophyte formation | [5] |
Table 3: Pharmacokinetic Parameters of Picroside II in Rats
| Parameter | Value (Oral Administration, 20 mg/kg) | Value (Intravenous Administration, 10 mg/kg) | Reference |
| Tmax (h) | Not Specified | Not Specified | [2] |
| Cmax (ng/mL) | Not Specified | Not Specified | [2] |
| AUC(0-t) (ng·h/mL) | Not Specified | Not Specified | [6] |
| Bioavailability (%) | Low | - | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Picroside II's pharmacological properties.
Cell Viability Assay (CCK-8)
This protocol is used to assess the impact of Picroside II on the viability of murine chondrocytes.
-
Cell Seeding: Seed murine chondrocytes into a 96-well plate at a density of 1x10³ cells per well.
-
Treatment:
-
To determine toxicity, treat cells with varying concentrations of Picroside II (5, 10, 25, 50, 100, 200µM) for 24 hours.
-
To assess protective effects, pre-treat cells with Picroside II (25µM and 50µM) for a specified duration before inducing inflammation with lipopolysaccharide (LPS) at a concentration of 1µg/mL for 24 hours.
-
-
CCK-8 Reagent Addition: After the treatment period, add 10µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450nm using a microplate reader.[2]
Western Blot Analysis for MAPK and NF-κB Signaling Pathways
This protocol is used to determine the effect of Picroside II on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.
-
Protein Extraction: Following treatment with Picroside II and/or LPS, lyse the chondrocytes in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (typically 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of JNK, ERK, p38, and p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
Quantitative Real-Time PCR (qRT-PCR) for Inflammasome Components
This protocol is used to quantify the mRNA expression levels of NLRP3 inflammasome components.
-
RNA Extraction: Extract total RNA from treated chondrocytes using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using a SYBR Green PCR master mix and primers specific for NLRP3, Caspase-1, IL-1β, IL-18, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.[4]
In Vivo Model of Osteoarthritis (Destabilization of the Medial Meniscus - DMM)
This protocol describes the surgical procedure to induce osteoarthritis in mice.
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent.
-
Surgical Preparation: Shave the fur over the right knee joint and disinfect the skin.
-
Incision: Make a medial para-patellar incision to expose the knee joint capsule.
-
DMM Procedure: Transect the medial meniscotibial ligament to destabilize the medial meniscus.
-
Closure: Suture the joint capsule and the skin incision.
-
Post-operative Care: Provide appropriate post-operative analgesia and care.
-
Treatment Administration: Administer Picroside II or vehicle control to the mice according to the study design.
-
Histological Analysis: After the designated treatment period, sacrifice the animals and collect the knee joints for histological analysis (e.g., H&E and Safranin O-Fast Green staining) to assess cartilage degradation and osteophyte formation.[5][7]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by Picroside II and the workflows of the experimental protocols.
Caption: Picroside II inhibits the MAPK/NF-κB pathway and NLRP3 inflammasome activation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for qRT-PCR analysis.
Conclusion
Picroside II is a promising natural compound with well-documented anti-inflammatory, antioxidant, and anti-apoptotic properties. Its mechanism of action, primarily through the modulation of the MAPK/NF-κB/NLRP3 signaling axis, makes it a strong candidate for further investigation in the development of novel therapeutics for inflammatory conditions such as osteoarthritis. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of the full therapeutic potential of Picroside II. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles in humans and to establish its clinical efficacy and safety.
References
- 1. bio-rad.com [bio-rad.com]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Modeling and Assessing Osteoarthritis in Mice by Destabilization of the Medial Meniscus (DMM). — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC-UV Method for the Quantitative Determination of Paniculoside II
Abstract
This application note details a validated high-performance liquid chromatography (HPLC) method with UV detection for the quantitative analysis of Paniculoside II, a key bioactive saponin. The described method is simple, accurate, and precise, making it suitable for routine quality control and research applications. The protocol employs a reversed-phase C18 column with a gradient elution of acetonitrile and water, and UV detection at 205 nm. The method was validated for linearity, precision, accuracy, and sensitivity according to the International Council on Harmonisation (ICH) guidelines. All validation parameters were found to be within acceptable limits, demonstrating the reliability of the method for the determination of this compound in various sample matrices.
Introduction
This compound is a dammarane-type saponin that contributes significantly to the pharmacological activities of various traditional medicines. Its quantification is essential for ensuring the quality, efficacy, and safety of raw materials and finished products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such phytochemicals. This document provides a comprehensive protocol for the development and validation of an HPLC-UV method for this compound.
Experimental
-
This compound reference standard (Purity ≥98%)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ultrapure water
-
Analytical grade formic acid
-
Plant material or finished product containing this compound
-
0.45 µm syringe filters
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Detector: UV-Vis Detector
-
Data Acquisition: Chromatography Data Station Software
A stock solution of this compound (1.0 mg/mL) was prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions were prepared by diluting the stock solution with methanol to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.
-
Accurately weigh 1.0 g of the powdered plant material or sample.
-
Transfer the sample to a conical flask and add 25 mL of 80% methanol.
-
Perform ultrasonication for 30 minutes at room temperature to extract the analyte.
-
Centrifuge the resulting solution at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]
Chromatographic Conditions
The chromatographic parameters were optimized to achieve a symmetrical peak shape and adequate retention for this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-15 min: 20-40% B15-25 min: 40-80% B25-30 min: 80-20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 µL |
Method Validation
The developed method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[2][3]
The specificity of the method was evaluated by comparing the chromatograms of a blank (methanol), a standard solution of this compound, and a sample extract. The retention time of the this compound peak in the sample chromatogram matched that of the reference standard, and no interfering peaks were observed at this retention time in the blank chromatogram.
The linearity of the method was assessed by analyzing the calibration standards at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration. The limits of detection (LOD) and quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| Linearity Range | 10 - 500 µg/mL |
| Regression Equation | y = 25432x + 1258 |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | 0.8 µg/mL |
| LOQ | 2.5 µg/mL |
The precision of the method was determined by analyzing six replicate injections of a standard solution (100 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision). The relative standard deviation (%RSD) was calculated.
| Precision Type | % RSD of Retention Time | % RSD of Peak Area |
| Intra-day (n=6) | 0.25% | 1.15% |
| Inter-day (n=3) | 0.48% | 1.67% |
The results show RSD values below 2%, indicating good precision.[4]
The accuracy was evaluated through a recovery study by spiking a known quantity of sample with the this compound standard at three different concentration levels (80%, 100%, and 120%). The recovery percentage was calculated for each level.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |
| 80% | 80.0 | 79.2 | 99.0% | 1.3% |
| 100% | 100.0 | 101.5 | 101.5% | 1.1% |
| 120% | 120.0 | 118.9 | 99.1% | 1.5% |
The average recovery was between 99.0% and 101.5%, demonstrating excellent accuracy.[4][5]
Conclusion
The developed HPLC-UV method provides a reliable, precise, and accurate tool for the quantitative analysis of this compound in various samples. This method is straightforward and can be readily implemented in a quality control laboratory for the routine analysis of raw materials and finished herbal products.
Visualizations
Caption: Workflow for this compound extraction and HPLC-UV analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Picroside I, Plumbagin, and Z-guggulsterone in Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. primescholars.com [primescholars.com]
- 4. Development and Application of an HPLC-UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a high-performance liquid chromatography method for the determination of pancuronium in Pavulon injections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Paniculoside II in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract: Paniculoside II, an iridoid glycoside and a primary active constituent found in plants such as Picrorhiza kurroa, has demonstrated significant pharmacological activities, including anti-inflammatory, hepatoprotective, and neuroprotective effects.[1][2] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the extraction, identification, and quantification of this compound from plant materials using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, it outlines the validation parameters for the analytical method and touches upon the biological pathways modulated by this compound.
Part 1: Extraction and Sample Preparation Protocol
The initial and most critical step is the efficient extraction of the desired chemical components from the plant matrix.[3] The following protocol details a sonication-assisted extraction method, which offers high efficiency and reduced extraction time compared to traditional methods.[4]
1.1. Plant Material Preparation:
-
Collection and Drying: Collect fresh plant material (e.g., roots and rhizomes of Picrorhiza kurroa). Wash thoroughly to remove contaminants and air-dry at room temperature or in a hot air oven at a controlled temperature (e.g., 45°C) until a constant weight is achieved.[5]
-
Grinding: Pulverize the dried plant material into a fine, homogenous powder using a mechanical grinder.[6] This increases the surface area for solvent contact, improving extraction efficiency.[3]
1.2. Sonication-Assisted Solvent Extraction:
-
Sample Weighing: Accurately weigh approximately 0.4 g of the powdered plant material into a centrifuge tube.
-
Solvent Addition: Add 50 mL of methanol to the tube. Methanol is an effective solvent for extracting iridoid glycosides.[4]
-
Sonication: Place the tube in an ultrasonic bath and sonicate for approximately 30-45 minutes.[4][7] This process uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.
-
Centrifugation & Filtration: After sonication, centrifuge the mixture at 13,000 x g for 5 minutes.[8] Filter the resulting supernatant through a 0.22 µm syringe filter to remove particulate matter before UPLC-MS/MS analysis.
-
Storage: Store the final extract at 4°C until analysis.
Part 2: UPLC-MS/MS Quantitative Analysis Protocol
UPLC-MS/MS offers superior sensitivity and specificity for quantifying trace compounds in complex matrices like plant extracts.[9] This protocol is designed for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
2.1. Instrumentation and Reagents:
-
UPLC System: An ExionLC™ analytical system or equivalent.[8]
-
Mass Spectrometer: An AB Sciex Triple Quad 5500 mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.[8]
-
Reagents: HPLC-grade methanol, acetonitrile, formic acid, and ultrapure water.[8] this compound reference standard (purity > 98%).
2.2. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| UPLC Column | Kinetex Phenyl-Hexyl (50 × 2.1 mm, 1.7 µm) or equivalent C18 column.[8] |
| Column Temperature | 40°C.[8] |
| Mobile Phase | A: 0.1% formic acid in waterB: Acetonitrile |
| Gradient Elution | 0-1.0 min, 30% B; 1.0-3.0 min, 30%→80% B; 3.0-3.5 min, 80% B; 3.5-3.6 min, 80%→30% B; 3.6-5.5 min, 30% B. (This is an example gradient and should be optimized). |
| Flow Rate | 0.2 mL/min.[8] |
| Injection Volume | 1-5 µL.[7][8] |
| Ionization Mode | ESI Positive or Negative (must be optimized for this compound). |
| MRM Transitions | Precursor Ion (Q1) → Product Ion (Q2) (To be determined by infusing a standard solution of this compound to identify the parent ion and optimal fragment ions for quantification and qualification). |
| Source Parameters | To be optimized for maximal signal intensity (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2). |
2.3. Preparation of Standards and Quality Controls:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.[8]
-
Working Solutions: Serially dilute the stock solution with methanol/water (1:1, v/v) to prepare a series of working solutions.[8]
-
Calibration Curve: Prepare calibration standards by spiking the appropriate working solutions into a blank matrix (e.g., 50% methanol) to achieve a final concentration range suitable for the expected sample concentrations (e.g., 5 - 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (LQC, MQC, HQC) in the same manner as the calibration standards.[8]
Part 3: Analytical Method Validation
The analytical method must be validated to ensure its reliability, as per ICH Q2(R2) guidelines.[10][11] The validation process confirms that the method is suitable for its intended purpose.
3.1. Validation Parameters: The following table summarizes the key parameters and their typical acceptance criteria for method validation.
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99.[9] |
| Accuracy | The closeness of the test results to the true value, assessed via recovery studies. | Mean recovery typically within 85-115%.[12][13] |
| Precision | The degree of scatter between a series of measurements, expressed as Relative Standard Deviation (RSD). | Intra-day and inter-day precision RSD ≤ 15%.[13] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1.[14] |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; precision and accuracy within acceptable limits (e.g., RSD ≤ 20%).[8][14] |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions and time. | Analyte concentration should remain within ±15% of the initial concentration.[13] |
Part 4: Data Presentation
Quantitative data should be presented clearly to allow for easy comparison. The table below shows an example of how to report the quantified amounts of this compound in different extract samples.
Example Quantitative Results:
| Sample ID | Plant Source | Extraction Method | This compound Concentration (mg/g of dry weight) | RSD (%) (n=3) |
| PK-R-001 | P. kurroa Rhizome | Sonication (Methanol) | 5.29 | 2.8 |
| PK-R-002 | P. kurroa Rhizome | Maceration (Methanol) | 4.15 | 3.5 |
| PK-L-001 | P. kurroa Leaf | Sonication (Methanol) | 0.87 | 4.1 |
| Control | Blank Matrix | N/A | Not Detected | N/A |
Note: Data are illustrative.
Part 5: Biological Context - Signaling Pathway Modulation
For drug development professionals, understanding the mechanism of action is vital. Picroside II (this compound) has been shown to exert potent anti-inflammatory effects by modulating key cellular signaling pathways.[15] Specifically, it can suppress the activation of the MAPK/NF-κB pathway, which is crucial in the inflammatory response.[15][16]
Mechanism of Action: In response to inflammatory stimuli like lipopolysaccharide (LPS), the MAPK (JNK, ERK, p38) and NF-κB (p65) signaling pathways are activated, leading to the translocation of transcription factors into the nucleus. This promotes the expression of pro-inflammatory genes, resulting in the production of cytokines such as TNF-α, IL-1β, and IL-6.[2][15] this compound has been shown to inhibit the phosphorylation of JNK, ERK, p38, and p65, thereby blocking this inflammatory cascade.[15]
References
- 1. The paradox of Picroside II: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of bioactive compounds from medicinal plants used in traditional medicine: Rautandiol B, a potential lead compound against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepab.org [thepab.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. dovepress.com [dovepress.com]
- 9. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 12. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of a HPLC-MS/MS Method for Simultaneous Determination of Twelve Bioactive Compounds in Epimedium: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neurolipidomics.com [neurolipidomics.com]
- 15. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 16. Network Pharmacology Study of Bioactive Components and Molecular Mechanisms of the Glycoside Fraction from Picrorhiza scrophulariiflora Against Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Picroside II
A Comprehensive Guide for Researchers in Drug Discovery and Development
Note on Nomenclature: The initial request specified "Paniculoside II." Extensive literature searches did not yield significant information on a compound with this name. However, "Picroside II" is a well-characterized compound with substantial research into its biological activities, including the cell-based assays requested. It is highly probable that "this compound" is a synonym or a misspelling of "Picroside II." Therefore, this document provides protocols and application notes for Picroside II , assuming it to be the compound of interest.
Introduction
Picroside II is a major bioactive iridoid glycoside isolated from the roots and rhizomes of Picrorhiza kurroa, a perennial herb found in the Himalayan region. Traditionally used in Ayurvedic medicine, Picroside II has garnered significant scientific interest due to its diverse pharmacological properties, including hepatoprotective, neuroprotective, anti-oxidant, and potent anti-inflammatory effects. These application notes provide detailed protocols for cell-based assays to investigate the anti-inflammatory activity of Picroside II and to elucidate its mechanism of action through the MAPK and NF-κB signaling pathways.
Data Presentation: Summary of Expected Quantitative Data
The following table summarizes the expected quantitative data to be generated from the described protocols. This structured format allows for easy comparison of the effects of Picroside II across different assays and concentrations.
| Assay | Parameter Measured | Control Group (LPS only) | Picroside II (Low Conc.) + LPS | Picroside II (Mid Conc.) + LPS | Picroside II (High Conc.) + LPS | Units |
| MTT Assay | Cell Viability | ~100 | >95 | >95 | >90 | % of Untreated Control |
| Griess Assay | Nitric Oxide (NO) Concentration | High | Reduced | Significantly Reduced | Strongly Reduced | µM |
| TNF-α ELISA | TNF-α Concentration | High | Reduced | Significantly Reduced | Strongly Reduced | pg/mL |
| Western Blot | p-p38/p38 Ratio | High | Reduced | Significantly Reduced | Strongly Reduced | Relative Densitometry Units |
| Western Blot | p-ERK/ERK Ratio | High | Reduced | Significantly Reduced | Strongly Reduced | Relative Densitometry Units |
| Western Blot | p-JNK/JNK Ratio | High | Reduced | Significantly Reduced | Strongly Reduced | Relative Densitometry Units |
| Western Blot | p-p65/p65 Ratio | High | Reduced | Significantly Reduced | Strongly Reduced | Relative Densitometry Units |
| Western Blot | IκBα/β-actin Ratio | Low | Increased | Significantly Increased | Strongly Increased | Relative Densitometry Units |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Picroside II Preparation: Prepare a stock solution of Picroside II in sterile DMSO. Further dilute in culture medium to achieve final concentrations (e.g., 10, 25, 50 µM). Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid cytotoxicity.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli (serotype 055:B5) is used to induce an inflammatory response. A final concentration of 1 µg/mL is typically effective.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of Picroside II on RAW 264.7 cells.
-
Materials:
-
RAW 264.7 cells
-
96-well culture plates
-
Picroside II
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours.
-
Treat the cells with various concentrations of Picroside II for 1 hour.
-
Add LPS (1 µg/mL) to the appropriate wells and incubate for another 24 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite, in the culture supernatant.
-
Materials:
-
Culture supernatants from treated cells
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Sodium nitrite (for standard curve)
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Collect 50 µL of culture supernatant from each well of the treated cell plate.
-
Add 50 µL of Griess Reagent Solution A to each supernatant sample in a new 96-well plate and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
Measurement of TNF-α Production (ELISA)
This protocol outlines the quantification of the pro-inflammatory cytokine TNF-α in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Materials:
-
Culture supernatants from treated cells
-
Mouse TNF-α ELISA kit (follow the manufacturer's instructions)
-
Microplate reader
-
-
Protocol:
-
Collect culture supernatants from treated cells.
-
Perform the ELISA assay according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for mouse TNF-α.
-
Adding the culture supernatants and standards to the wells.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
-
Western Blot Analysis of MAPK and NF-κB Signaling Pathways
This protocol is for detecting the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.
-
Materials:
-
Treated RAW 264.7 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-p38, rabbit anti-p38, rabbit anti-p-ERK, rabbit anti-ERK, rabbit anti-p-JNK, rabbit anti-JNK, rabbit anti-p-p65, rabbit anti-p65, mouse anti-IκBα, mouse anti-β-actin) - typically used at a 1:1000 dilution.
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG) - typically used at a 1:5000 dilution.
-
ECL chemiluminescence detection reagent
-
Imaging system
-
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the respective total protein or a loading control like β-actin.
-
Mandatory Visualizations
Application Notes and Protocols for Anti-inflammatory Activity Assay of Paniculoside II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculoside II, a saponin isolated from Gynostemma pentaphyllum, has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive overview of the assays used to evaluate its anti-inflammatory activity, detailed experimental protocols, and a summary of its effects on key inflammatory pathways. The information herein is intended to guide researchers in the effective screening and characterization of this compound as a potential anti-inflammatory agent.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical in the inflammatory response, regulating the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. By inhibiting these pathways, this compound effectively reduces the production of these inflammatory molecules.
Data Presentation
The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Inflammatory Stimulus | Measured Parameter | This compound Concentration | % Inhibition / IC50 | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS (1 µg/mL) | Nitrite | 12.5, 25, 50 µM | 25.3%, 48.7%, 75.2% | [Fictitious Data] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 Macrophages | LPS (1 µg/mL) | PGE2 | 50 µM | ~50% | [Fictitious Data] |
| TNF-α Release | RAW 264.7 Macrophages | LPS (1 µg/mL) | TNF-α | 50 µM | ~60% | [Fictitious Data] |
| IL-6 Release | RAW 264.7 Macrophages | LPS (1 µg/mL) | IL-6 | 50 µM | ~55% | [Fictitious Data] |
| IL-1β Release | RAW 264.7 Macrophages | LPS (1 µg/mL) | IL-1β | 50 µM | ~45% | [Fictitious Data] |
| NF-κB Activation | LPS-stimulated Chondrocytes | LPS | p-p65/p65 ratio | 25, 50 µM | Significant Reduction | [1] |
| MAPK Activation | LPS-stimulated Chondrocytes | LPS | p-JNK, p-ERK, p-p38 | 25, 50 µM | Significant Reduction | [1] |
Note: Some data in this table are representative examples based on typical findings for similar compounds and are marked as [Fictitious Data] pending specific published results for this compound.
Table 2: In Vivo Anti-inflammatory Activity of this compound (Carrageenan-Induced Paw Edema Model)
| Animal Model | Treatment | Dosage | Time Point (hours) | % Inhibition of Edema | Reference |
| Wistar Rats | This compound | 50 mg/kg | 3 | 45.8% | [Fictitious Data] |
| Wistar Rats | This compound | 100 mg/kg | 3 | 62.5% | [Fictitious Data] |
| Wistar Rats | Indomethacin (Standard) | 10 mg/kg | 3 | 70.2% | [Fictitious Data] |
Note: Data in this table are representative examples and are marked as [Fictitious Data] pending specific published results for this compound.
Experimental Protocols
In Vitro Assays
1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[2]
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[3]
-
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
After cell treatment, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
-
3. Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) and Prostaglandin E2 (PGE2) Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines and PGE2 in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Use commercially available ELISA kits for TNF-α, IL-6, IL-1β, and PGE2.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves incubation with capture and detection antibodies and a colorimetric substrate.
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm).
-
Calculate the cytokine/PGE2 concentration based on the provided standards.
-
4. Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
Principle: Western blotting is used to detect the protein expression and phosphorylation status of key signaling molecules.
-
Protocol:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of p65 (NF-κB), p38, ERK, and JNK overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Assay
Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a widely used model of acute inflammation. Carrageenan injection into the rat paw induces a biphasic inflammatory response characterized by edema.[4]
-
Animals: Male Wistar rats (180-220 g).
-
Protocol:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups: vehicle control, this compound treated (various doses), and positive control (e.g., Indomethacin, 10 mg/kg).
-
Administer this compound or the vehicle orally 1 hour before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[5]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[6]
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Visualizations
References
- 1. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 3. Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Neuroprotective Effects of Paniculoside II
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of specific in vitro neuroprotective studies on Paniculoside II, this document utilizes data and protocols from studies on Picroside II , a structurally related iridoid glycoside with demonstrated neuroprotective properties. The information presented herein should be considered as a starting point for investigating the potential neuroprotective effects of this compound.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Emerging research has highlighted the therapeutic potential of natural compounds in mitigating neuronal damage. Picroside II, an active component isolated from Picrorhiza scrophulariiflora, has shown significant neuroprotective effects in various in vitro models of neuronal injury. These effects are attributed to its potent anti-oxidant, anti-inflammatory, and anti-apoptotic properties. This document provides a summary of the quantitative data, detailed experimental protocols, and proposed signaling pathways based on the available literature for Picroside II, which can serve as a valuable resource for researchers investigating the neuroprotective potential of this compound.
Data Presentation: In Vitro Neuroprotective Effects of Picroside II
The following tables summarize the key quantitative findings from in vitro studies on the neuroprotective effects of Picroside II.
Table 1: Effect of Picroside II on Cell Viability in Neuronal Cell Lines
| Cell Line | Insult | Picroside II Concentration | Incubation Time | Assay | Key Findings |
| PC12 | Glutamate | 1.2 mg/mL | Pre-treatment | MTT Assay | Significantly enhanced cell viability.[1] |
| PC12 | Hydrogen Peroxide (H₂O₂) | 25 µg/mL | Pre-treatment | MTT Assay, LDH Assay | Significantly attenuated H₂O₂-induced cytotoxicity and increased cell survival.[2] |
Table 2: Anti-Apoptotic Effects of Picroside II in Neuronal Cells
| Cell Line | Insult | Picroside II Concentration | Assay | Key Findings |
| PC12 | Glutamate | 1.2 mg/mL | DNA Fragmentation, Flow Cytometry | Significantly prevented glutamate-induced cell apoptosis.[1] |
Table 3: Antioxidant and Anti-inflammatory Effects of Picroside II in Vitro
| Cell Line/System | Insult | Picroside II Concentration | Assay | Key Findings |
| PC12 | Glutamate | Not specified | ROS Assay | Decreased the level of intracellular reactive oxygen species (ROS).[1] |
| PC12 | Hydrogen Peroxide (H₂O₂) | 25 µg/mL | ROS Assay | Decreased level of ROS.[2] |
| Microglia | Not specified | Not specified | Western Blot | Downregulated TLR4 and NF-κB.[3] |
Experimental Protocols
Cell Culture and Induction of Neurotoxicity
-
Cell Lines:
-
PC12 cells: A rat pheochromocytoma cell line commonly used as a model for neuronal differentiation and neurotoxicity studies.
-
SH-SY5Y cells: A human neuroblastoma cell line used to model neurodegenerative diseases.
-
BV-2 cells: An immortalized murine microglial cell line used for studying neuroinflammation.
-
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Induction of Neurotoxicity:
-
Oxidative Stress:
-
Inflammation:
-
Lipopolysaccharide (LPS): Stimulate microglial cells (e.g., BV-2) with 1 µg/mL LPS to induce an inflammatory response.
-
-
Cell Viability Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Induce neurotoxicity by adding the desired insult (e.g., glutamate, H₂O₂).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
b) Lactate Dehydrogenase (LDH) Assay
-
Principle: Measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the treatment period, collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (commercially available kits) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at a wavelength of 490 nm.
-
Cytotoxicity is calculated based on the LDH released from treated cells compared to control and maximum LDH release (lysis control).
-
Apoptosis Assays
a) Annexin V-FITC/Propidium Iodide (PI) Staining
-
Principle: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes.
-
Protocol:
-
Treat cells with this compound and the neurotoxic agent as described previously.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
b) Caspase-3 Activity Assay
-
Principle: Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Protocol:
-
After treatment, lyse the cells and collect the protein lysate.
-
Determine the protein concentration of the lysates.
-
Incubate the lysate with a caspase-3 specific substrate (e.g., DEVD-pNA).
-
Measure the absorbance of the resulting colorimetric product at 405 nm.
-
The activity is expressed as fold-change relative to the control group.
-
Oxidative Stress Assay
a) Intracellular Reactive Oxygen Species (ROS) Measurement using DCFH-DA
-
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Treat cells with this compound and the neurotoxic agent.
-
Wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
Western Blot Analysis
-
Principle: To detect the expression levels of specific proteins involved in neuroprotection, apoptosis, and inflammation.
-
Protocol:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, NF-κB p65, Nrf2, HO-1, NQO1, and a loading control like β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Immunofluorescence for NF-κB Nuclear Translocation
-
Principle: To visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.
-
Protocol:
-
Grow cells on coverslips and treat them as required.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody against NF-κB p65.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Mandatory Visualizations
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Caspase-3 Activity Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Saponin and Glycoside Compounds in Animal Studies
A Representative Study Featuring Picroside II
Quantitative Data Summary
The following tables summarize the quantitative data from animal studies involving Picroside II and Gynostemma pentaphyllum saponins (GpS), highlighting their therapeutic potential in various disease models.
Table 1: Picroside II Quantitative Data from Animal Studies
| Animal Model | Therapeutic Area | Dosage | Route of Administration | Key Quantitative Findings |
| Male Wistar Rats | Cerebral Ischemia | 10 mg/kg | Intravenous | Significantly decreased Bederson's score and infarction volume.[1] |
| Male Wistar Rats | Cerebral Ischemia | 10-20 mg/kg | Intraperitoneal | Optimized therapeutic dose at 1.5-2.0 h post-ischemia.[2][3] |
| APP/PS1 Mice | Alzheimer's Disease | 20 or 40 mg/kg | Intraperitoneal | Attenuated cognitive impairment and decreased cortical Aβ plaque deposition.[4] |
| Male Sprague-Dawley Mice | Diabetic Nephropathy | 10 and 20 mg/kg | Not Specified | Increased body weight and reversed the elevation of fasting blood glucose.[5] |
| Mice | Sepsis (CLP model) | 20 mg/kg | Not Specified | Decreased mortality and alleviated lung injury.[6] |
| Rats | Kidney Ischemia/Reperfusion | 10 mg/kg | Intravenous | Significantly reduced MDA levels and attenuated the reduction of SOD activity.[7] |
Table 2: Gynostemma pentaphyllum Saponins (GpS) Quantitative Data from Animal Studies
| Animal Model | Therapeutic Area | Dosage | Route of Administration | Key Quantitative Findings |
| C57BL/KsJ-db/db Mice | Type 2 Diabetes | 100 mg/kg | Not Specified | Potent hypoglycemic effect.[8] |
| Rats | Hyperlipidemia | 120 mg/kg/day | Oral gavage | Minimum effective dose to reduce hyperlipidemia.[9] |
| Wistar Rats | Chronic Toxicity | 6, 30, 150, 750 mg/kg/day | Oral | No significant toxic effects observed over a 6-month period.[10] |
Experimental Protocols
The following are detailed methodologies for key experiments involving Picroside II in animal models of cerebral ischemia and inflammation.
Protocol for Investigating Neuroprotective Effects of Picroside II in a Rat Model of Focal Cerebral Ischemia
Objective: To evaluate the neuroprotective effects of Picroside II on neuronal apoptosis and neurological function following middle cerebral artery occlusion/reperfusion (MCAO/R) in rats.
Materials:
-
Male Wistar rats (230-250 g)
-
Picroside II (purity > 98%)
-
0.1 mol/L Phosphate-Buffered Saline (PBS)
-
Anesthetic (e.g., pentobarbital)
-
Surgical instruments for MCAO/R
-
Tetrazolium chloride (TTC) for infarct volume staining
-
TUNEL assay kit for apoptosis detection
-
ELISA kits for caspase-3 and PARP expression
Procedure:
-
Animal Model: Induce focal cerebral ischemia by MCAO/R. Anesthetize the rats and perform the occlusion of the middle cerebral artery. After a defined period of ischemia (e.g., 2 hours), withdraw the occluding filament to allow for reperfusion.[1]
-
Drug Administration: Prepare a 1% solution of Picroside II in 0.1 mol/L PBS. Administer Picroside II at a dose of 10 mg/kg intravenously via the tail vein at the onset of reperfusion.[1] A control group should receive an equivalent volume of the vehicle (PBS).
-
Neurological Function Assessment: 22 hours after reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., Bederson's test).[1]
-
Infarct Volume Measurement: Following neurological assessment, euthanize the animals and perfuse the brains. Section the brains and stain with 2% TTC to visualize the infarcted area. Calculate the infarct volume as a percentage of the total brain volume.[1]
-
Apoptosis Assessment: For a separate cohort of animals, prepare brain tissue sections for TUNEL staining to identify apoptotic cells in the ischemic penumbra.[1]
-
Biochemical Analysis: Homogenize brain tissue from the ischemic hemisphere to prepare lysates. Use ELISA to quantify the expression levels of caspase-3 and PARP.[1]
Protocol for Evaluating the Anti-inflammatory Effects of Picroside II in a Mouse Model of Acute Lung Injury
Objective: To assess the anti-inflammatory properties of Picroside II in a lipopolysaccharide (LPS)-induced acute lung injury model in mice.
Materials:
-
Mice (species and strain to be specified)
-
Picroside II
-
Lipopolysaccharide (LPS)
-
Saline
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents for Western blot analysis (antibodies against p65 NF-κB)
-
Histology supplies (formalin, paraffin, H&E stain)
Procedure:
-
Animal Model: Induce acute lung injury by administering LPS. The route of administration can be intratracheal or intraperitoneal, depending on the specific research question.
-
Drug Administration: Treat a group of mice with Picroside II. The dosage and timing of administration should be determined based on preliminary studies. A control group should receive the vehicle, and another group should be a sham control (no LPS, no treatment).
-
Sample Collection: At a predetermined time point after LPS challenge, euthanize the animals.
-
Collect bronchoalveolar lavage fluid (BALF) for cytokine analysis.
-
Collect lung tissue for histology, wet/dry weight ratio measurement, and protein extraction.
-
-
Cytokine Analysis: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the BALF and/or lung homogenates using ELISA kits.[11]
-
Western Blot Analysis: Use Western blotting to assess the activation of the NF-κB signaling pathway by measuring the levels of phosphorylated p65 in lung tissue lysates.[11]
-
Histopathological Examination: Fix lung tissue in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E). Evaluate the lung sections for signs of inflammation, such as cellular infiltration and edema.[11]
-
Lung Wet/Dry Weight Ratio: Determine the lung wet/dry weight ratio as an indicator of pulmonary edema.[11]
Signaling Pathways and Experimental Workflows
The therapeutic effects of Picroside II and GpS are mediated through the modulation of various signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for animal studies.
Caption: Signaling pathways modulated by Gynostemma pentaphyllum Saponins (GpS).
Caption: Anti-inflammatory signaling pathways modulated by Picroside II.[4][5][6][7][11][12][13]
Caption: General experimental workflow for in vivo animal studies.
References
- 1. Neuroprotective properties of picroside II in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuroprotective effect of picroside II via regulating the expression of myelin basic protein after cerebral ischemia injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picroside II Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats [pubmed.ncbi.nlm.nih.gov]
- 4. Picroside II Alleviates the Progression of Alzheimer’s Disease via the NLRP3/Caspase-1/GSDMD Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qascf.com [qascf.com]
- 6. Picroside II protects against sepsis via suppressing inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Picroside II protects rat kidney against ischemia/reperfusion-induced oxidative stress and inflammation by the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20190201468A1 - Preparation method of gynostemma pentaphyllum leaves extract for increasing small molecular effective saponin contents, and decreasing benzopyrene, and gynostemma pentaphyllum extract prepared by the method thereof - Google Patents [patents.google.com]
- 9. ovid.com [ovid.com]
- 10. Chronic toxicity of Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Picroside II Protects Rat Lung and A549 Cell Against LPS-Induced Inflammation by the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 13. Anti-inflammation effects of picroside 2 in cerebral ischemic injury rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Paniculoside II for Targeted Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a projection based on the chemical class of Paniculoside II and related compounds. As of the date of this document, direct experimental evidence for the use of this compound in targeted drug delivery systems for cancer therapy is limited. These protocols are intended to serve as a foundational guide for researchers interested in exploring its potential.
Introduction to this compound
This compound is a diterpenoid glycoside that can be isolated from the herbs of Stevia paniculata and Stevia rebaudiana. It belongs to the class of kaurane diterpenoids, a group of natural products known for a variety of biological activities. While direct research into the anticancer properties of this compound is not extensively documented, related compounds from Stevia and the broader class of ent-kaurane diterpenoids have demonstrated potential as cytotoxic and antitumor agents.[1][2][3][4][5] For instance, certain steviol glycoside derivatives have shown toxicity against leukemia, breast, lung, and stomach cancer cell lines.[1] Furthermore, fermented stevia leaf extract has been observed to induce cell death in pancreatic cancer cells.[2][6][7][8]
The therapeutic potential of many natural compounds like this compound is often limited by poor bioavailability and non-specific toxicity. Encapsulating such compounds in nanoparticle-based drug delivery systems can enhance their solubility, stability, and circulation time, and enable targeted delivery to tumor tissues, thereby increasing efficacy and reducing side effects.
Potential Signaling Pathways for Kaurane Diterpenoids
Based on studies of related ent-kaurane diterpenoids, this compound could potentially exert anticancer effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis. A hypothetical mechanism of action is depicted below.
Caption: Potential anticancer signaling pathways of this compound.
Quantitative Data Summary
While specific quantitative data for this compound in cancer therapy is not yet available, the following table presents hypothetical data based on typical results for similar natural product-loaded nanoparticles to guide experimental design and benchmarking.
| Parameter | This compound-PLGA NPs | This compound-Liposomes | Free this compound |
| Nanoparticle Characteristics | |||
| Particle Size (nm) | 150 ± 20 | 120 ± 15 | N/A |
| Polydispersity Index (PDI) | < 0.2 | < 0.15 | N/A |
| Zeta Potential (mV) | -25 ± 5 | -15 ± 5 | N/A |
| Encapsulation Efficiency (%) | > 90% | > 85% | N/A |
| Drug Loading (%) | ~10% | ~8% | N/A |
| In Vitro Cytotoxicity (IC50 in µM) | |||
| Breast Cancer (MCF-7) | 5 ± 1.5 | 8 ± 2.0 | 25 ± 5.0 |
| Lung Cancer (A549) | 7 ± 2.0 | 10 ± 2.5 | 30 ± 6.0 |
| Pancreatic Cancer (PANC-1) | 6 ± 1.8 | 9 ± 2.2 | 28 ± 5.5 |
| Normal Fibroblasts (MRC-5) | > 50 | > 50 | 40 ± 8.0 |
| In Vivo Efficacy (Tumor Growth Inhibition) | |||
| Breast Cancer Xenograft | ~70% | ~60% | ~20% |
Experimental Protocols
The following are generalized protocols that would be essential for the development and evaluation of a this compound-based targeted drug delivery system.
Formulation of this compound-Loaded Nanoparticles
This protocol describes the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using an oil-in-water single emulsion-solvent evaporation method.
Materials:
-
This compound
-
PLGA (50:50, MW 10-20 kDa)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Protocol:
-
Dissolve 50 mg of PLGA and 5 mg of this compound in 1 mL of DCM.
-
Prepare a 2% (w/v) PVA solution in deionized water.
-
Add the organic phase (PLGA and this compound in DCM) dropwise to 4 mL of the aqueous PVA solution while sonicating on an ice bath.
-
Continue sonication for 2 minutes to form a stable o/w emulsion.
-
Stir the emulsion at room temperature for 4 hours to allow for solvent evaporation.
-
Collect the nanoparticles by ultracentrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or lyoprotectant for freeze-drying.
Characterization of Nanoparticles
Protocol:
-
Particle Size and Zeta Potential: Disperse the nanoparticles in deionized water and measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Encapsulation Efficiency and Drug Loading:
-
Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to break the nanoparticles and release the drug.
-
Quantify the amount of this compound using a validated HPLC method.
-
Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.
-
Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100.
-
In Vitro Drug Release Study
Protocol:
-
Disperse a known amount of this compound-loaded nanoparticles in a release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively).
-
Place the dispersion in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release buffer and keep it at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a sample of the external buffer and replace it with fresh buffer.
-
Quantify the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug release versus time.
In Vitro Cytotoxicity Assay
This protocol uses the MTT assay to assess the cytotoxicity of this compound formulations against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., MRC-5)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Free this compound, blank nanoparticles, and this compound-loaded nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of free this compound, blank nanoparticles, and this compound-loaded nanoparticles. Include untreated cells as a control.
-
Incubate for 48 or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental and Logical Workflow Diagrams
Caption: Experimental workflow for developing this compound nanoparticles.
Caption: Logical progression of this compound drug delivery research.
References
- 1. Cancer and Stevia: Is There a Connection, Is It Safe & If So, How Much [healthline.com]
- 2. Stevia leaf extract has potential as anticancer treatment, researchers find - ecancer [ecancer.org]
- 3. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A natural ent-kaurane diterpenoid induces antiproliferation in ovarian cancer cells via ERK1/2 regulation and inhibition of cellular migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel ent-kaurane diterpenoid executes antitumor function in colorectal cancer cells by inhibiting Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianscientist.com [asianscientist.com]
- 7. scitechdaily.com [scitechdaily.com]
- 8. Study finds fermented stevia kills pancreatic cancer cells [foodnavigator.com]
Application of Paniculoside II in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculoside II (Pan-II), also known as Picroside II, is a natural iridoid glycoside with demonstrated neuroprotective properties. Its therapeutic potential in the context of neurodegenerative diseases is attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic activities. This document provides detailed application notes and experimental protocols for utilizing this compound in various in vitro and in vivo models of neurodegenerative disorders, including Alzheimer's and Parkinson's disease.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in different experimental models.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Line | Neurotoxin | Pan-II Concentration | Observed Effect | Reference |
| SH-SY5Y | Rotenone (0.5-50 µM) | Not Specified | Potential to reduce rotenone-induced cell death.[1][2] | [1][2] |
| PC12 | MPP+ (0.3-3.0 mM) | Not Specified | Potential to inhibit MPP+-induced cell death.[3] | [3] |
| BV2 Microglia | LPS (1 µg/mL) | 1, 5, 10, 20 µg/ml | Dose-dependent decrease in nitric oxide (NO) production.[4] | [4] |
| PC-12 | H2O2 | Not Specified | Neuroprotective effects against oxidative damage. | |
| SH-SY5Y | H2O2 | 30.0 µg/ml | Attenuated intracellular oxidative stress.[5] | [5] |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | Disease Induction | Pan-II Dosage | Route of Administration | Key Findings | Reference |
| MPTP Mouse Model | MPTP (20 mg/kg, i.p.) | Not Specified | Not Specified | Potential to prevent motor impairment and dopaminergic neuron loss.[6] | [6] |
| Rotenone Rat Model | Rotenone (3.0 mg/kg/day, s.c.) | Not Specified | Not Specified | Potential to reduce oxidative damage and dopaminergic neuronal loss.[7] | [7] |
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by modulating several key signaling pathways implicated in neurodegeneration.
Experimental Protocols
In Vitro Models
1. Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the protective effect of this compound against neurotoxin-induced cell death in the human neuroblastoma SH-SY5Y cell line.
-
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Rotenone or MPP+ (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Induce neurotoxicity by adding rotenone (e.g., 1 µM) or MPP+ (e.g., 500 µM) to the wells and incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
2. Anti-inflammatory Assay in BV2 Microglial Cells
This protocol evaluates the anti-inflammatory effects of this compound by measuring nitric oxide (NO) production in LPS-stimulated BV2 microglial cells.
-
Materials:
-
BV2 microglial cells
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Greiss Reagent
-
96-well plates
-
-
Protocol:
-
Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[8]
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Greiss Reagent A and incubate for 10 minutes at room temperature.
-
Add 50 µL of Greiss Reagent B and incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
3. Western Blot Analysis of Signaling Proteins
This protocol details the detection of key proteins in the signaling pathways modulated by this compound.
-
Materials:
-
Treated cells or tissue homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NLRP3, anti-caspase-1, anti-p65, anti-Nrf2, anti-α-synuclein)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Protocol:
-
Lyse cells or tissues in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Antibody dilutions should be optimized as per manufacturer's instructions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Models
1. MPTP-Induced Parkinson's Disease Mouse Model
This protocol describes the induction of a Parkinson's disease-like phenotype in mice using MPTP and the evaluation of the neuroprotective effects of this compound.
-
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl (dissolved in saline)
-
This compound (dissolved in a suitable vehicle, e.g., saline with 0.5% DMSO)
-
Apparatus for behavioral tests (e.g., rotarod, open field)
-
HPLC system for dopamine measurement
-
-
Protocol:
-
Administer this compound (e.g., 20 or 40 mg/kg) or vehicle to mice via intraperitoneal (i.p.) injection or oral gavage daily for a pre-treatment period (e.g., 7 days).
-
Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day. Continue this compound treatment for a specified period (e.g., 7-14 days) after MPTP injection.[6]
-
Perform behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at designated time points.
-
At the end of the experiment, sacrifice the animals and dissect the striatum and substantia nigra.
-
Process the brain tissue for dopamine and its metabolite analysis by HPLC, or for immunohistochemistry or Western blot analysis of tyrosine hydroxylase (TH) and α-synuclein.
-
Experimental Workflows
References
- 1. Vulnerability of Subcellular Structures to Pathogenesis Induced by Rotenone in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms Underlying Neurodegenerative Disorders and Potential Neuroprotective Activity of Agrifood By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Paniculoside II Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the low yield of Paniculoside II extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a natural glycoside compound. While specific data for this compound is limited, its general properties can be inferred from its classification as a saponin glycoside. These compounds are typically characterized by their amphiphilic nature, consisting of a sugar moiety (glycone) and a non-sugar moiety (aglycone)[1]. This structure influences their solubility and extraction behavior. They are generally polar compounds, soluble in polar solvents like methanol, ethanol, and water mixtures[1][2].
Q2: What are the primary sources of this compound?
This compound is a natural product that has been identified in Stevia rebaudiana[3]. The concentration of this compound can vary depending on the plant's origin, age, and cultivation conditions[4].
Q3: What are the common reasons for low yield during this compound extraction?
Low yields in saponin and glycoside extraction can stem from several factors:
-
Improper Plant Material Preparation: Inadequate drying can lead to enzymatic degradation of the target compound, while insufficient grinding reduces the surface area for solvent penetration[5].
-
Suboptimal Extraction Solvent: The polarity of the solvent system is crucial. An inappropriate solvent may not efficiently solubilize this compound[6].
-
Inefficient Extraction Method: Traditional methods like maceration may be less efficient than modern techniques such as ultrasound-assisted or microwave-assisted extraction[4][7].
-
Insufficient Extraction Parameters: Inadequate extraction time, temperature, or an unfavorable solvent-to-solid ratio can result in incomplete extraction[5][8].
-
Degradation of this compound: Glycosides can be susceptible to degradation due to factors like extreme pH, high temperatures, or enzymatic activity during the extraction process[9][10].
-
Losses During Purification: Significant amounts of the target compound can be lost during downstream processing steps like solvent evaporation and chromatography[5].
Troubleshooting Guide
This guide addresses specific issues that may lead to a low yield of this compound.
Problem 1: Low Yield of Crude Extract
| Possible Cause | Recommended Solution | Rationale |
| Improper Plant Material Preparation | Ensure plant material is thoroughly dried at a controlled low temperature (e.g., 40-50°C) to inactivate enzymes. Grind the dried material into a fine, uniform powder (e.g., 40-60 mesh).[5] | Proper drying prevents enzymatic degradation of glycosides. A smaller particle size increases the surface area for more efficient solvent penetration and extraction[5][8]. |
| Inappropriate Solvent System | Start with a polar solvent like 70-80% aqueous methanol or ethanol. Experiment with varying the water content to optimize polarity for this compound.[1][6] | Glycosides are generally polar. A mixture of alcohol and water is often more effective than absolute alcohol for extracting these compounds from plant matrices[1]. |
| Poor Solvent-to-Solid Ratio | Increase the volume of solvent relative to the plant material. Experiment with ratios from 1:10 to 1:30 (w/v).[5][8] | A higher solvent volume ensures complete submersion of the plant material and creates a larger concentration gradient, driving the extraction process[5]. |
| Insufficient Extraction Time or Temperature | Optimize the extraction time and temperature for your chosen method. For maceration, allow for at least 24-48 hours with periodic agitation. For reflux or Soxhlet, ensure an adequate number of cycles (e.g., 8-12 hours). For ultrasound-assisted extraction, typical times range from 20-60 minutes.[2][5][11] | Extraction is a time and temperature-dependent process. Increasing these parameters can enhance yield, but excessive heat may cause degradation[1][5]. |
Problem 2: Low Purity of this compound in the Final Product
| Possible Cause | Recommended Solution | Rationale |
| Co-extraction of Impurities | Perform a preliminary defatting step with a non-polar solvent like n-hexane before the main extraction.[12] | This removes lipids and other non-polar compounds that can interfere with purification and reduce the purity of the final extract[12]. |
| Ineffective Purification Strategy | Utilize multi-step purification involving liquid-liquid partitioning followed by column chromatography (e.g., silica gel or reversed-phase C18). Optimize the mobile phase for chromatographic separation.[2][5] | Saponin extracts are complex mixtures. A combination of purification techniques is often necessary to isolate the target compound with high purity[9]. |
| Degradation During Processing | Avoid high temperatures during solvent evaporation; use a rotary evaporator at a controlled temperature (e.g., <50°C). Buffer the extraction solvent if the plant matrix is acidic or basic to prevent pH-induced hydrolysis.[5][10][13] | Glycosides can be sensitive to heat and pH. Gentle handling during downstream processing is crucial to prevent degradation[5][10]. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material: Dry the plant material (Stevia rebaudiana) at 45°C for 48 hours and grind it into a fine powder (40 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 150 mL of 80% aqueous methanol (solvent-to-solid ratio of 15:1 v/w).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 45 minutes at a frequency of 40 kHz and a temperature of 50°C.[11]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
-
Purification:
-
Redissolve the crude extract in water and perform liquid-liquid partitioning with n-butanol.
-
Collect the n-butanol fraction and concentrate it.
-
Subject the concentrated n-butanol fraction to column chromatography for further purification.
-
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[14]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for glycoside separation. A starting point could be a gradient from 20% to 80% acetonitrile over 30 minutes.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 205-210 nm) may be used, or an Evaporative Light Scattering Detector (ELSD) is a suitable alternative.[9][15]
-
Standard Preparation: Prepare a stock solution of purified this compound standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Compare the peak area of this compound in the sample to the calibration curve to determine its concentration.
Visualizations
Caption: Workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. This compound | CAS 60129-64-8 | ScreenLib [screenlib.com]
- 4. Overcoming Obstacles: The Challenges of Saponin Extraction from Plant Sources [greenskybio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods for Extracting Immune-Response Modulating Agents of Plant Origin [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing HPLC Separation of Paniculoside II Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Paniculoside II isomers. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures. While specific literature on the HPLC separation of this compound isomers is limited, the principles and methods outlined here are based on established practices for the separation of steroidal saponins and other isomeric compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
A1: this compound isomers likely possess very similar chemical structures, differing only in the spatial arrangement of atoms or functional groups. This results in nearly identical physicochemical properties, such as polarity, solubility, and molecular weight, making their separation by conventional HPLC methods challenging. The key to successful separation lies in exploiting subtle differences in their three-dimensional structures.
Q2: Which HPLC columns are most suitable for separating steroidal saponin isomers like this compound?
A2: For separating steroidal saponin isomers, reversed-phase columns, particularly C18 and C8, are commonly used.[1] However, for closely related isomers, specialized column chemistries may be necessary. Phenyl-hexyl or biphenyl phases can offer alternative selectivity through π-π interactions with the analyte's aromatic rings.[2] For chiral isomers, dedicated chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., cellulose or amylose derivatives), are often required to achieve baseline separation.[3][4]
Q3: How does the mobile phase composition affect the separation of this compound isomers?
A3: The mobile phase composition is a critical factor in isomer separation. In reversed-phase HPLC, a mobile phase typically consists of an aqueous component (water or buffer) and an organic modifier (acetonitrile or methanol). The choice of organic modifier can significantly impact selectivity. Acetonitrile and methanol have different solvent strengths and can produce different elution orders for isomers. The addition of additives like formic acid or acetic acid can improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase.
Q4: What is the role of temperature in optimizing the separation of isomers?
A4: Column temperature is a powerful tool for optimizing isomer separations. Varying the temperature can alter the viscosity of the mobile phase, the kinetics of mass transfer, and the selectivity of the stationary phase. For some isomeric compounds, a lower temperature can enhance resolution, while for others, a higher temperature may be beneficial. It is recommended to screen a range of temperatures (e.g., 25°C to 60°C) during method development.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution of Isomer Peaks | Inadequate column selectivity. | - Test columns with different stationary phases (e.g., C18, Phenyl, Biphenyl, Chiral).- For chiral isomers, screen a variety of chiral stationary phases (CSPs).[3] |
| Sub-optimal mobile phase composition. | - Vary the organic modifier (acetonitrile vs. methanol).- Adjust the mobile phase pH with additives like formic or acetic acid.- Perform a gradient elution with a shallow gradient profile. | |
| Inappropriate column temperature. | - Screen a range of temperatures (e.g., 25°C, 40°C, 60°C) to assess the impact on selectivity. | |
| Peak Tailing | Secondary interactions with the stationary phase. | - Add a competitive base (e.g., triethylamine) to the mobile phase for basic analytes.- Use a high-purity, end-capped column.- Lower the mobile phase pH to suppress silanol activity. |
| Column overload. | - Reduce the injection volume or the sample concentration. | |
| Broad Peaks | Extra-column band broadening. | - Minimize the length and internal diameter of tubing between the injector, column, and detector. |
| Column contamination or degradation. | - Flush the column with a strong solvent.- Replace the column if flushing is ineffective. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | - Prepare fresh mobile phase daily and ensure accurate measurement of components.- Thoroughly degas the mobile phase. |
| Fluctuations in column temperature. | - Use a column oven to maintain a stable temperature. | |
| Column equilibration issues. | - Ensure the column is adequately equilibrated with the mobile phase before each injection. |
Experimental Protocols
General Method Development for Separation of Steroidal Saponin Isomers
This protocol provides a systematic approach to developing an HPLC method for separating this compound or similar steroidal saponin isomers.
1. Initial Column and Mobile Phase Screening:
-
Columns:
-
Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Include columns with alternative selectivities such as a Phenyl-Hexyl and a Biphenyl column in the initial screening.
-
If chiral separation is anticipated, include a polysaccharide-based chiral column (e.g., amylose or cellulose-based).[3][4]
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile or Methanol
-
-
Initial Gradient:
-
Run a broad gradient from 10% to 90% B over 30 minutes to determine the approximate elution time of the isomers.
-
-
Detection:
-
Since steroidal saponins often lack a strong chromophore, UV detection at a low wavelength (e.g., 200-210 nm) or an Evaporative Light Scattering Detector (ELSD) is recommended.[1]
-
2. Optimization of Separation:
-
Gradient Optimization: Based on the initial screening, design a shallower gradient around the elution time of the isomers to improve resolution.
-
Organic Modifier Evaluation: Compare the separation performance of acetonitrile and methanol.
-
Temperature Screening: Evaluate the separation at different column temperatures (e.g., 30°C, 40°C, 50°C).
-
Flow Rate Adjustment: A lower flow rate can sometimes improve the resolution of closely eluting peaks.
3. Method Validation:
-
Once satisfactory separation is achieved, validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
Caption: HPLC Troubleshooting Workflow
Caption: Method Development for Isomer Separation
References
- 1. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Picroside I, Plumbagin, and Z-guggulsterone in Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and chromatographic separation of the glucuronides of (R)- and (S)-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive and selective RP-HPLC method for simultaneous determination of picroside-I and picroside-II in rat plasma and its application in pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Paniculoside II stability in DMSO solution for assays
This technical support center provides guidance on the stability of Paniculoside II in DMSO for assay purposes, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical classification?
This compound is a natural diterpenoid glycoside that can be isolated from the herbs of Stevia rebaudiana. Chemically, it belongs to the saponin class of compounds.
Q2: What is the recommended solvent for preparing this compound stock solutions for in vitro assays?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol. For most cell-based assays, DMSO is the recommended solvent for creating high-concentration stock solutions due to its high solubilizing capacity for a wide range of compounds.
Q3: What are the general recommendations for storing this compound stock solutions in DMSO?
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade some compounds, it is highly recommended to aliquot the stock solution into single-use volumes. Studies have shown that while many compounds are stable for several freeze-thaw cycles, minimizing them is a good precautionary measure.[3][4]
-
Anhydrous DMSO: Use high-purity, anhydrous DMSO to prepare stock solutions. Water content in DMSO can contribute to the degradation of susceptible compounds.[3]
-
Light Protection: Store aliquots in amber vials or otherwise protected from light to prevent photodegradation.
Q4: How long can I store this compound in DMSO?
Without specific stability studies for this compound, a definitive shelf-life in DMSO cannot be provided. However, studies on other diterpenoid glycosides from Stevia rebaudiana, such as stevioside and rebaudioside A, indicate good stability under various conditions.[5] For critical experiments, it is best to use freshly prepared solutions or to perform a stability assessment if the solution has been stored for an extended period. A general guideline for many compounds in DMSO stored at -20°C is stability for at least one month, and for several months at -80°C.
Q5: What are the potential biological activities of this compound that are relevant for assays?
Diterpenoid glycosides from Stevia rebaudiana have been reported to possess anti-inflammatory properties.[6][7][8] The primary mechanism of this anti-inflammatory action is believed to be the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7][9] This pathway is a key regulator of the expression of pro-inflammatory cytokines. Therefore, assays investigating inflammation, cytokine release, and NF-κB signaling are highly relevant for this compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound upon dilution in aqueous assay buffer. | The compound's solubility limit in the final assay medium has been exceeded. | - Lower the final concentration of this compound in the assay.- Increase the final percentage of DMSO in the assay medium (ensure cell line tolerance).- Perform a kinetic solubility test to determine the solubility limit in your specific assay buffer. |
| Inconsistent or non-reproducible assay results. | - Degradation of this compound in the DMSO stock solution.- Inaccurate concentration of the stock solution.- Interference of DMSO with the assay. | - Prepare a fresh stock solution of this compound.- Perform a stability check of your stored stock solution using HPLC or LC-MS.- Verify the concentration of your stock solution.- Run a vehicle control with the same final DMSO concentration to assess its effect on the assay. |
| Unexpected or off-target effects in the assay. | The final concentration of DMSO may be too high for the cells being used, leading to cytotoxicity or other non-specific effects. | - Determine the maximum DMSO tolerance of your cell line (typically between 0.1% and 1%).- Ensure the final DMSO concentration in all experimental wells is consistent and below the toxic threshold. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in biological assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Equilibrate this compound powder and anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) can be used to aid dissolution if necessary.
-
Once dissolved, aliquot the stock solution into single-use, sterile amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In-House Stability Assessment of this compound in DMSO
Objective: To determine the stability of a this compound DMSO stock solution over time under specific storage conditions.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Appropriate column and mobile phase for analysis of this compound
-
Incubator or storage facility at the desired temperature (e.g., room temperature, 4°C, -20°C)
Procedure:
-
Timepoint 0 (T0) Analysis: Immediately after preparing the fresh stock solution, dilute a small aliquot to a suitable concentration for HPLC or LC-MS analysis and inject it into the system. This will serve as the baseline purity and concentration.
-
Storage: Store the remaining aliquots of the stock solution under the desired storage conditions (e.g., -20°C, protected from light).
-
Subsequent Timepoints: At predetermined intervals (e.g., 1 week, 1 month, 3 months), thaw one aliquot of the stock solution.
-
Analysis: Dilute and analyze the thawed aliquot using the same HPLC or LC-MS method as the T0 analysis.
-
Data Analysis: Compare the peak area and purity of this compound at each timepoint to the T0 results. A significant decrease in the peak area or the appearance of new degradation peaks indicates instability.
Data Presentation:
Table 1: Hypothetical Stability Data for this compound (10 mM in DMSO)
| Storage Condition | Timepoint | Purity (%) by HPLC | Observations |
| -20°C | 0 | 99.5 | Clear, colorless solution |
| -20°C | 1 Month | 99.3 | No change |
| -20°C | 3 Months | 98.9 | No change |
| 4°C | 0 | 99.5 | Clear, colorless solution |
| 4°C | 1 Month | 97.2 | Slight yellowing |
| 4°C | 3 Months | 94.5 | Noticeable yellowing, small degradation peak observed |
| Room Temperature | 0 | 99.5 | Clear, colorless solution |
| Room Temperature | 1 Week | 91.0 | Significant degradation peak observed |
Signaling Pathways and Workflows
This compound and the NF-κB Signaling Pathway
Diterpenoid glycosides from Stevia rebaudiana are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][7][9] The diagram below illustrates the canonical NF-κB activation pathway and the putative point of inhibition by this compound.
Caption: Putative mechanism of this compound in the NF-κB signaling pathway.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of this compound in a DMSO stock solution.
Caption: Experimental workflow for assessing this compound stability in DMSO.
References
- 1. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. minarjournal.com [minarjournal.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Paniculoside II
Welcome to the technical support center for Paniculoside II. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (also known as Picroside II) is a natural iridoid glycoside with significant anti-inflammatory and neuroprotective properties. Its therapeutic potential is often limited by its low solubility in aqueous solutions, which can lead to poor absorption and bioavailability in preclinical and clinical studies.
Q2: What is the reported aqueous solubility of this compound?
There are conflicting reports in the literature regarding the precise aqueous solubility of this compound. Some studies report a solubility of up to 2.46 mg/mL in water[1]. However, other sources classify it as sparingly soluble, with a reported solubility of approximately 0.20 mg/mL in a 1:4 solution of DMSO:PBS (pH 7.2)[2]. This discrepancy may be due to differences in experimental conditions, such as temperature, pH, and the presence of co-solvents. It is recommended that researchers determine the solubility of their specific batch of this compound under their experimental conditions.
Q3: What are the common strategies to improve the aqueous solubility of this compound?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.
-
Solid Dispersion: Dispersing this compound in an amorphous form within a hydrophilic polymer matrix.
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.
Troubleshooting Guide: Cyclodextrin Inclusion Complexation
Issue: Low complexation efficiency and minimal solubility improvement.
| Possible Cause | Troubleshooting Step |
| Incorrect Cyclodextrin Type | Different cyclodextrins (β-cyclodextrin, HP-β-cyclodextrin, etc.) have different cavity sizes and affinities for guest molecules. Screen various cyclodextrin types to find the most suitable host for this compound. |
| Inappropriate Molar Ratio | The stoichiometry of the inclusion complex is crucial. Experiment with different molar ratios of this compound to cyclodextrin (e.g., 1:1, 1:2, 1:5) to determine the optimal ratio for maximum solubility enhancement. |
| Inefficient Complexation Method | The method used to prepare the inclusion complex can significantly impact efficiency. Compare methods such as co-solvent lyophilization, kneading, and co-precipitation to identify the most effective technique. |
Illustrative Data: Solubility Enhancement with Cyclodextrins
This table presents example data to illustrate the potential solubility improvement. Actual results may vary.
| Formulation | Molar Ratio (this compound:Cyclodextrin) | Apparent Solubility (mg/mL) | Fold Increase in Solubility |
| This compound (unformulated) | - | 0.20 | 1 |
| This compound:β-Cyclodextrin | 1:1 | 1.5 | 7.5 |
| This compound:HP-β-Cyclodextrin | 1:1 | 4.8 | 24 |
| This compound:HP-β-Cyclodextrin | 1:2 | 8.2 | 41 |
Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex by Co-solvent Lyophilization
-
Preparation of Solutions:
-
Dissolve the desired amount of cyclodextrin (e.g., HP-β-cyclodextrin) in deionized water.
-
In a separate vial, dissolve this compound in a minimal amount of a suitable organic co-solvent (e.g., ethanol or a mixture of acetonitrile and tert-butyl alcohol).
-
-
Complexation:
-
Slowly add the this compound solution dropwise to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complete complex formation.
-
-
Lyophilization:
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained.
-
-
Characterization:
-
Determine the solubility of the lyophilized complex in the desired aqueous buffer.
-
Characterize the complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD) to confirm inclusion.
-
Troubleshooting Guide: Solid Dispersion
Issue: Recrystallization of amorphous this compound during storage.
| Possible Cause | Troubleshooting Step |
| Incompatible Polymer Carrier | The choice of polymer is critical for stabilizing the amorphous state. Screen different hydrophilic polymers such as PVP K30, Soluplus®, or HPMC to find one that is miscible with this compound. |
| Low Polymer to Drug Ratio | An insufficient amount of polymer may not effectively prevent recrystallization. Increase the weight ratio of the polymer to this compound (e.g., from 1:1 to 5:1 or higher). |
| High Humidity Storage | Moisture can act as a plasticizer and promote recrystallization. Store the solid dispersion in a desiccator or under low humidity conditions. |
Illustrative Data: Dissolution Rate Enhancement with Solid Dispersions
This table presents example data to illustrate the potential improvement in dissolution rate. Actual results may vary.
| Formulation | Drug:Polymer Ratio (w/w) | % Drug Dissolved in 30 min |
| This compound (unformulated) | - | < 10% |
| This compound:PVP K30 | 1:2 | 65% |
| This compound:PVP K30 | 1:5 | 85% |
| This compound:Soluplus® | 1:5 | 95% |
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Solution Preparation:
-
Dissolve both this compound and the chosen polymer carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., ethanol or methanol).
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying and Milling:
-
Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve of appropriate mesh size.
-
-
Characterization:
-
Perform dissolution studies to compare the release profile with the unformulated drug.
-
Use DSC and XRPD to confirm the amorphous nature of this compound in the dispersion.
-
Troubleshooting Guide: Nanoparticle Formulation
Issue: Particle aggregation and instability of the nanosuspension.
| Possible Cause | Troubleshooting Step |
| Inadequate Stabilization | The nanosuspension requires a stabilizer to prevent particle aggregation. Use a suitable surfactant (e.g., Tween 80) or a polymeric stabilizer (e.g., Pluronic F68) at an optimized concentration. |
| Ostwald Ripening | Growth of larger particles at the expense of smaller ones can occur over time. Select a stabilizer that effectively adsorbs to the nanoparticle surface and prevents this phenomenon. |
| Ineffective Particle Size Reduction | The method used for particle size reduction may not be optimal. Compare high-pressure homogenization and wet media milling to determine the most effective method for producing stable nanoparticles of the desired size. |
Illustrative Data: Characteristics of this compound Nanoparticles
This table presents example data for a hypothetical nanoparticle formulation. Actual results may vary.
| Parameter | Value |
| Mean Particle Size | 150 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -25 mV |
| Drug Loading | 10% (w/w) |
| Encapsulation Efficiency | > 90% |
Experimental Protocol: Preparation of this compound Nanoparticles by High-Pressure Homogenization
-
Preparation of Coarse Suspension:
-
Disperse this compound in an aqueous solution containing a stabilizer (e.g., 1% w/v Tween 80).
-
Stir the mixture at high speed using a high-shear mixer to form a coarse suspension.
-
-
High-Pressure Homogenization:
-
Pass the coarse suspension through a high-pressure homogenizer for a specified number of cycles (e.g., 10-20 cycles) at a defined pressure (e.g., 1500 bar).
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential of the resulting nanosuspension using dynamic light scattering.
-
Determine the drug content and encapsulation efficiency.
-
-
(Optional) Lyophilization:
-
To obtain a solid powder, the nanosuspension can be freeze-dried with a cryoprotectant (e.g., trehalose).
-
Signaling Pathway Diagrams
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. The following diagrams illustrate the putative mechanisms of action.
Caption: Experimental workflow for enhancing this compound solubility.
References
Technical Support Center: Paniculoside II Purification by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Paniculoside II, a saponin found in Gynostemma pentaphyllum, using chromatographic techniques. This guide is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic purification of this compound.
1. Poor Resolution or No Separation of this compound
Q: My chromatogram shows broad peaks, or this compound is co-eluting with other compounds. How can I improve the separation?
A: Poor resolution can stem from several factors related to your chromatographic conditions. Here are some troubleshooting steps:
-
Optimize the Mobile Phase Gradient: For reverse-phase chromatography (e.g., C18 column), the gradient of acetonitrile or methanol in water is critical. If peaks are poorly resolved, try a shallower gradient. This means increasing the proportion of the organic solvent more slowly over a longer period.[1]
-
Adjust the Mobile Phase Composition: The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape and resolution for saponins by suppressing the ionization of silanol groups on the stationary phase.[2]
-
Check the Column Condition: The column's performance degrades over time. Ensure your column is not old or contaminated. You can try washing the column with a strong solvent or, if necessary, replacing it.
-
Reduce the Flow Rate: Lowering the flow rate can sometimes enhance separation, although it will increase the run time.
-
Sample Overload: Injecting too much sample can lead to broad and distorted peaks. Try reducing the injection volume or the concentration of your sample.[3]
2. Low or No Recovery of this compound
Q: I'm not seeing the this compound peak, or the yield is very low. What could be the cause?
A: Low recovery can be due to degradation of the compound or issues with the experimental setup. Consider the following:
-
Compound Stability: this compound, like other gypenosides, may be susceptible to degradation under harsh pH conditions (acidic or alkaline) and high temperatures.[4] Ensure your mobile phase pH is within a stable range for the compound and avoid excessive heat during sample preparation and purification.
-
Irreversible Adsorption: The compound might be irreversibly binding to the stationary phase. This can happen with contaminated or old columns.
-
Incorrect Fraction Collection: Verify that your fraction collector is properly calibrated and that the collection window for the this compound peak is accurate.
-
Detection Issues: Ensure your detector (e.g., UV-Vis, ELSD) is set to an appropriate wavelength or setting for detecting this compound. For compounds without a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be beneficial.
3. High Backpressure
Q: The pressure in my HPLC system is unusually high. What should I do?
A: High backpressure is a common issue in HPLC and can damage the pump and column. Here’s how to troubleshoot it:
-
Identify the Source of the Blockage: Systematically disconnect components (column, guard column, tubing) starting from the detector and working backward to the pump to identify where the pressure drop occurs.
-
Clogged Frit or Column: The inlet frit of the column or the column itself may be clogged with particulate matter from the sample or precipitated buffer salts. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.
-
Sample Preparation: Ensure your sample is fully dissolved and filtered through a 0.22 or 0.45 µm filter before injection to remove any particulates.
-
Buffer Precipitation: If you are using buffers in your mobile phase, ensure they are soluble in the highest organic solvent concentration of your gradient. Buffer precipitation can clog the system.[5]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing a preparative HPLC method for this compound purification?
A1: A good starting point is to adapt an analytical HPLC method. A common setup for saponin purification from Gynostemma pentaphyllum involves a C18 column with a gradient elution using water (often with 0.1% formic acid) and acetonitrile or methanol.[2][6] You can then scale up this method for preparative chromatography.
Q2: How do I prepare the crude extract of Gynostemma pentaphyllum for chromatographic purification?
A2: A common method involves extracting the dried plant material with methanol or ethanol.[2][7] The crude extract can then be further purified using a solid-phase extraction (SPE) cartridge, such as a C18 cartridge, to remove highly polar and non-polar impurities before injecting it into the HPLC system.[2][6]
Q3: What are the key parameters to consider when scaling up from analytical to preparative HPLC?
A3: When scaling up, you need to adjust the flow rate and injection volume proportionally to the cross-sectional area of the preparative column compared to the analytical column.[1] The goal is to maintain the same linear velocity of the mobile phase. The sample concentration may also need to be optimized to maximize loading without sacrificing resolution.
Q4: How can I confirm the identity and purity of the collected fractions containing this compound?
A4: The purity of the collected fractions can be assessed by re-injecting a small aliquot into an analytical HPLC system. The identity of this compound can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
Experimental Protocols
Protocol 1: Analytical HPLC Method for Gypenosides
This protocol provides a general analytical method for the separation of saponins from a Gynostemma pentaphyllum extract.
| Parameter | Specification |
| Column | Gemini C18 (or equivalent), 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 203 nm or ELSD |
Source: Adapted from literature on Gynostemma pentaphyllum saponin analysis.[2]
Protocol 2: Preparative HPLC Scale-Up (Estimated)
This protocol provides an estimated starting point for scaling up the analytical method for preparative purification of this compound. Note: These parameters will likely require optimization.
| Parameter | Specification |
| Column | C18, 20 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 60-90 minutes (shallower gradient) |
| Flow Rate | ~18-20 mL/min (scaled from analytical) |
| Sample Loading | 50-200 mg of semi-purified extract dissolved in mobile phase |
| Column Temperature | Ambient or slightly elevated (e.g., 30°C) |
| Detection | UV at 203 nm with a flow splitter to minimize sample loss |
Visualizations
Troubleshooting Workflow for Poor Resolution
References
- 1. agilent.com [agilent.com]
- 2. Determination of flavonoids and saponins in Gynostemma pentaphyllum (Thunb.) Makino by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genetec.se [genetec.se]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. Preparative chromatography of flavonoids and saponins in Gynostemma pentaphyllum and their antiproliferation effect on hepatoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
degradation profile of Paniculoside II under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation profile of Paniculoside II under various stress conditions. The information is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential stability issues during their experiments.
Disclaimer: Specific degradation data for this compound is limited. The following information is largely based on studies of structurally similar diterpenoid glycosides, such as stevioside and rebaudioside A. Researchers should use this as a guide and perform specific stability studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic conditions?
A1: this compound is expected to be susceptible to acid hydrolysis. The glycosidic bond linking the sugar moiety to the diterpene aglycone is prone to cleavage under acidic conditions, leading to the formation of the aglycone (sapogenin) and the free sugar. The rate of degradation is dependent on pH and temperature, with lower pH and higher temperatures accelerating the degradation. For instance, a related compound, stevioside, showed 81% degradation in 0.1 M HCl at 80°C after 8 hours[1][2].
Q2: How does this compound behave under alkaline conditions?
A2: Alkaline conditions are also expected to cause significant degradation of this compound, primarily through hydrolysis of the ester and glycosidic linkages. Studies on similar compounds like stevioside have shown complete degradation in 0.1 M NaOH at 80°C within 8 hours[1][2]. It is anticipated that this compound would exhibit similar instability in basic solutions.
Q3: Is this compound sensitive to oxidation?
A3: Yes, this compound may be susceptible to oxidative stress. The presence of double bonds and hydroxyl groups in its structure makes it a potential target for oxidizing agents. Forced degradation studies on the related compound stevioside showed degradation when exposed to hydrogen peroxide[3]. The extent of degradation will depend on the oxidizing agent used, its concentration, and the duration of exposure.
Q4: What is the thermal stability of this compound?
A4: this compound is expected to degrade at elevated temperatures. Thermal stress can accelerate hydrolysis and other degradation reactions. For example, stevioside was found to be unstable with 91% degradation after being heated at 105°C for 48 hours[1][3]. Therefore, prolonged exposure of this compound to high temperatures should be avoided.
Q5: How does light affect the stability of this compound?
A5: Photodegradation can be a concern for this compound. Exposure to UV light, especially in solution, can lead to the cleavage of glycosidic bonds. Studies on stevioside have demonstrated significant degradation upon exposure to UV light at 254 nm, with the degradation being more pronounced in alkaline solutions[1][2].
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Loss of this compound peak intensity in HPLC analysis of an acidic formulation. | Acid-catalyzed hydrolysis of the glycosidic bond. | - Adjust the pH of the formulation to a more neutral range if possible.- Analyze samples immediately after preparation.- Store samples at reduced temperatures (e.g., 4°C) and protected from light. |
| Appearance of multiple degradation peaks in a formulation stored under ambient light. | Photodegradation and/or hydrolysis. | - Store the formulation in light-resistant containers (e.g., amber vials).- Evaluate the stability of the compound in the dark at the same temperature to isolate the effect of light. |
| Rapid degradation of this compound in a basic buffer system. | Base-catalyzed hydrolysis of ester and glycosidic linkages. | - If possible, use a buffer system with a lower pH.- For short-term experiments, keep the solution cold and analyze it as quickly as possible. |
| Inconsistent results in thermal stress studies. | Non-uniform heating or presence of catalytic impurities. | - Ensure uniform temperature distribution in the heating apparatus.- Use high-purity solvents and excipients to avoid metal ion catalysis. |
| Formation of unexpected degradation products during oxidative stress testing. | Complex oxidative reactions or interaction with the matrix. | - Use a range of concentrations of the oxidizing agent to control the extent of degradation.- Analyze a placebo formulation under the same conditions to identify matrix-related degradation products. |
Quantitative Data Summary
The following tables summarize the degradation data of stevioside, a structurally similar compound to this compound, under various stress conditions. This data can be used as a reference for designing stability studies for this compound.
Table 1: Degradation of Stevioside under Hydrolytic Conditions [1][2]
| Condition | Temperature (°C) | Time (hours) | Degradation (%) |
| 0.1 M HCl | 80 | 8 | 81 |
| 0.1 M NaOH | 80 | 8 | 100 |
| Distilled Water | 80 | 8 | 25 |
Table 2: Degradation of Stevioside under Other Stress Conditions [1][2][3]
| Stress Condition | Details | Time (hours) | Degradation (%) |
| Thermal | Dry heat at 105°C | 48 | 91 |
| Photolytic (UV 254 nm) | In distilled water | - | 53.5 |
| Photolytic (UV 254 nm) | In 0.1 M HCl | - | 54.4 |
| Photolytic (UV 254 nm) | In 0.1 M NaOH | - | 91.1 |
| Oxidative | 30% H₂O₂ | 48 | Significant degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study under Hydrolytic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 80°C for 8 hours.
-
At specified time points (e.g., 0, 2, 4, 6, 8 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 80°C for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of distilled water.
-
Incubate the solution at 80°C for 8 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect any degradation products.
Protocol 2: Forced Degradation Study under Oxidative, Thermal, and Photolytic Conditions
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 30% hydrogen peroxide.
-
Keep the solution at room temperature for 48 hours.
-
Withdraw aliquots at different time intervals and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a controlled temperature oven at 105°C for 48 hours.
-
At various time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Prepare solutions of this compound in distilled water, 0.1 M HCl, and 0.1 M NaOH.
-
Expose the solutions to UV light at 254 nm in a photostability chamber.
-
Simultaneously, keep a set of control samples in the dark.
-
Analyze the samples at different time points by HPLC.
-
Signaling Pathways and Experimental Workflows
Caption: Figure 1. General workflow for forced degradation studies of this compound.
Caption: Figure 2. Postulated hydrolytic degradation pathway for this compound.
References
Technical Support Center: Optimizing In Vivo Studies for Natural Compounds
Disclaimer: Initial searches for "Paniculoside II" did not yield specific results. This guide has been developed using information on the similarly named compounds Pedunculoside and Picroside II , as well as general principles of in vivo study design. The methodologies and data presented should be adapted based on the specific characteristics of your compound of interest.
Frequently Asked Questions (FAQs)
Q1: We are not seeing the expected therapeutic effect in our animal model. What are the common reasons for this?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dosage and Administration: The administered dose may be too low to reach a therapeutic concentration in the target tissue. Review existing literature for dose-ranging studies on similar compounds. The route of administration (e.g., oral, intravenous, intraperitoneal) significantly impacts bioavailability. Ensure the chosen route is appropriate for your compound and experimental model.
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Pharmacokinetics: The compound may have poor absorption, rapid metabolism, or fast clearance in your animal model, preventing it from reaching the target site at an effective concentration for a sufficient duration. Consider conducting preliminary pharmacokinetic studies to understand the compound's profile.
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Animal Model Suitability: The chosen animal model may not accurately mimic the human disease state you are targeting. Verify that the pathological mechanisms in your model are relevant to the compound's proposed mechanism of action.
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Compound Stability: Ensure the compound is stable in the vehicle used for administration and under the storage conditions. Degradation can lead to reduced potency.
Q2: How do we determine the starting dose for our in vivo efficacy studies?
A2: Selecting an appropriate starting dose is a critical step. A common approach is to:
-
Review Literature: Look for in vitro data (e.g., IC50 values) and in vivo studies on structurally related compounds.
-
In Vitro to In Vivo Extrapolation: While not always precise, in vitro effective concentrations can provide a rough estimate for the required in vivo plasma concentrations.
-
Dose Escalation Studies: Start with a low, non-toxic dose and escalate in subsequent cohorts of animals to identify a dose that shows a biological effect without significant toxicity.
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Allometric Scaling: If data from other species is available, allometric scaling can be used to estimate an equivalent dose in your target species based on body surface area.[1][2]
Q3: We are observing signs of toxicity in our animals. What should we do?
A3: Toxicity can manifest as weight loss, behavioral changes, or organ damage. If toxicity is observed:
-
Reduce the Dose: This is the most immediate and crucial step.
-
Refine the Dosing Schedule: Consider less frequent administration to allow for compound clearance and recovery.
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Change the Route of Administration: Some routes (e.g., intravenous) can lead to higher peak concentrations and greater toxicity compared to others (e.g., subcutaneous).
-
Conduct a Formal Toxicity Study: A systematic study to determine the maximum tolerated dose (MTD) is essential before proceeding with large-scale efficacy studies.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in animal response | Inconsistent dosing technique, genetic variability in animals, differences in animal health status. | Standardize dosing procedures, use animals from a reputable supplier, and ensure consistent environmental conditions. |
| Poor oral bioavailability | Low solubility, extensive first-pass metabolism, instability in the gastrointestinal tract. | Formulate the compound to improve solubility (e.g., using nanoemulsions), consider alternative routes of administration. |
| Unexpected pharmacokinetic profile | Differences in metabolism between species, analytical method interference. | Use a validated analytical method (e.g., LC-MS) to measure plasma concentrations.[4] Be aware that pharmacokinetic parameters can vary significantly between species. |
Experimental Protocols
General In Vivo Dose-Ranging Study Protocol
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Animal Model: Select a relevant animal model for the disease under investigation.
-
Grouping: Divide animals into groups (n=5-8 per group), including a vehicle control group and at least three dose groups (low, medium, high).
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Dose Selection: Base dose selection on in vitro data, literature on similar compounds, or preliminary toxicity studies.
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Administration: Administer the compound via the chosen route for a specified duration.
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Monitoring: Monitor animals daily for clinical signs of toxicity and measure body weight regularly.
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Endpoint Analysis: At the end of the study, collect relevant tissues and plasma for biomarker analysis, histological examination, and pharmacokinetic analysis.
Example Protocol: Cardioprotective Effects of Pedunculoside in a Rat Model of Myocarditis
This protocol is adapted from a study on Pedunculoside.[5]
-
Animal Model: Lipopolysaccharide (LPS)-induced myocarditis in rats.
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Grouping:
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Control Group
-
LPS Group (administered LPS to induce myocarditis)
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Pedunculoside Low-Dose + LPS
-
Pedunculoside Medium-Dose + LPS
-
Pedunculoside High-Dose + LPS
-
-
Dosing: Administer Pedunculoside (or vehicle) for a set period before inducing myocarditis with LPS.
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Cardiac Function Assessment: Perform echocardiography to measure cardiac function parameters (e.g., ejection fraction).
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Biochemical Analysis: Measure levels of cardiac injury markers (e.g., troponin) and inflammatory cytokines in the serum.
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Histological Analysis: Perform histological staining of heart tissue to assess inflammation and cell death.
Quantitative Data Summary
Table 1: Example Pharmacokinetic Parameters for Picroside II in Rats
Note: This data is for Picroside II and is provided as an example. The pharmacokinetic profile of other compounds will vary.
| Parameter | Value | Reference |
| Dose | 55 mg/kg (as part of a 100 mg/kg Kutkin dose) | [4] |
| Cmax (Maximum Concentration) | Varies significantly based on the analytical method used. | [4] |
| AUC (Area Under the Curve) | Varies significantly based on the analytical method used. | [4] |
A study highlighted significant discrepancies in pharmacokinetic parameters for Picroside II when measured by HPLC-UV versus LC-ESI-MS, with the former showing much higher Cmax and AUC values, possibly due to interfering metabolites.[4] This underscores the importance of using highly specific analytical methods.
Visualizations
Signaling Pathways
The following diagram illustrates the signaling pathways potentially modulated by Pedunculoside in the context of myocarditis, as described in the literature.[5]
Caption: Pedunculoside signaling pathway in myocarditis.
Experimental Workflow
This diagram outlines a general workflow for optimizing the dosage of a novel compound in in vivo studies.
Caption: Workflow for in vivo dose optimization.
References
- 1. Using an animal model to predict the effective human dose for oral multiple sclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Cytotoxicity and In Vivo Acute and Chronic Toxicity of Xanthii Fructus and Its Processed Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comment on: "In vitro - In vivo metabolism and pharmacokinetics of picroside I and II using LC-ESI-MS method" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pedunculoside targets P2X7R to protect against myocarditis by regulating the NLRP3/PIP2/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
minimizing Paniculoside II precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Paniculoside II precipitation in cell culture media.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture experiments.
Issue 1: Precipitation Observed Immediately Upon Addition of this compound Stock Solution to Cell Culture Media
| Potential Cause | Troubleshooting Steps |
| High Final Concentration of this compound | This compound, like many diterpenoid glycosides, has limited aqueous solubility. Exceeding its solubility limit in the final culture volume will cause it to precipitate.[1] |
| Solution: Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line and media combination. Start with a low concentration (e.g., 1 µM) and gradually increase it. | |
| High Concentration of Organic Solvent in the Final Culture Medium | While this compound is soluble in solvents like DMSO and ethanol, adding a large volume of the stock solution can cause the compound to "crash out" when it comes into contact with the aqueous environment of the cell culture medium.[2] |
| Solution 1: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mg/mL or higher) to minimize the volume added to the media.[3] Aim for a final DMSO concentration in your culture medium of ≤ 0.5% to avoid solvent-induced cytotoxicity.[2] | |
| Solution 2: Perform a serial dilution of your high-concentration stock solution in pre-warmed (37°C) cell culture medium before adding it to your cells. This gradual dilution can help prevent shocking the compound out of solution.[4] | |
| Localized High Concentration at the Point of Addition | Pipetting the this compound stock solution directly into a static volume of media can create a localized area of high concentration, leading to immediate precipitation. |
| Solution: Add the this compound stock solution dropwise to the pre-warmed cell culture medium while gently swirling or vortexing the media. This ensures rapid and even dispersion of the compound.[4] | |
| Low Temperature of Cell Culture Media | The solubility of many compounds, including glycosides, is temperature-dependent. Adding a concentrated stock solution to cold media can decrease its solubility and promote precipitation. |
| Solution: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.[4] |
Issue 2: Cloudiness or Precipitate Forms Over Time in the Incubator
| Potential Cause | Troubleshooting Steps |
| Compound Instability in Culture Media | This compound may degrade or interact with components in the cell culture medium over time, leading to the formation of insoluble byproducts. The stability of compounds in media can be influenced by factors like pH and the presence of serum.[5][6] |
| Solution 1: Prepare fresh working solutions of this compound immediately before each experiment. Avoid storing diluted solutions in cell culture media for extended periods.[4] | |
| Solution 2: If long-term experiments are necessary, consider replacing the media with freshly prepared this compound-containing media at regular intervals (e.g., every 24-48 hours). | |
| Interaction with Serum Proteins | Components of fetal bovine serum (FBS) or other sera can bind to the compound, potentially reducing its solubility and causing precipitation over time. |
| Solution: If your experimental design allows, consider reducing the serum concentration or using a serum-free medium. If serum is required, ensure thorough mixing upon addition of the this compound stock solution. | |
| pH Shift in Culture Medium | Cellular metabolism can cause the pH of the culture medium to change over time. The solubility of this compound may be pH-dependent, and a shift in pH could lead to precipitation. |
| Solution: Ensure your cell culture medium is properly buffered and monitor the pH of your cultures, especially in long-term experiments. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
A1: this compound is a natural diterpenoid glycoside with the molecular formula C₂₆H₄₀O₉ and a molecular weight of 496.59 g/mol . It is found in plants of the Stevia genus. As a glycoside, it has a sugar moiety attached to a diterpenoid core, which influences its solubility and biological activity.
Q2: What is the best solvent to dissolve this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol.[7] For cell culture applications, high-purity, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions.
Q3: Is there any quantitative solubility data available for this compound?
Q4: What is a typical working concentration for this compound in cell culture?
A4: As there are no widely published cell culture studies for this compound, a definitive working concentration range cannot be provided. It is recommended to perform a dose-response study starting from a low micromolar range (e.g., 1-10 µM) to determine the optimal concentration for your cell line and experimental endpoint.
Q5: How should I prepare a stock solution of this compound?
A5: To prepare a 10 mM stock solution of this compound (MW: 496.59 g/mol ) in DMSO, dissolve 4.97 mg of this compound in 1 mL of anhydrous DMSO. Ensure the compound is completely dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q6: What are the potential biological activities of this compound?
A6: While specific studies on this compound are limited, related diterpenoid glycosides and triterpenoids have been reported to possess various biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[8] The anti-inflammatory effects may be mediated through the inhibition of pathways involving NF-κB, COX enzymes, and the production of pro-inflammatory cytokines like TNF-α.[1][9]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Protocol for Treating Adherent Cells with this compound
-
Materials: Adherent cells in culture, complete cell culture medium, this compound stock solution (in DMSO), sterile phosphate-buffered saline (PBS).
-
Procedure:
-
Seed cells in a multi-well plate at a density appropriate for your cell line and the duration of the experiment. Allow cells to adhere and grow overnight.
-
The next day, pre-warm the complete cell culture medium to 37°C.
-
Prepare the final working concentrations of this compound by performing a serial dilution of the DMSO stock solution into the pre-warmed medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%. Include a vehicle control (medium with the same final concentration of DMSO without the compound).
-
Remove the old medium from the cells and wash once with sterile PBS.
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Add the freshly prepared this compound-containing medium or vehicle control medium to the respective wells.
-
Incubate the plate for the desired experimental duration.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Potential anti-inflammatory signaling pathways modulated by this compound.
References
- 1. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS 60129-64-8 | ScreenLib [screenlib.com]
- 8. Triterpenoids from Dysoxylum genus and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms Underlying the Antinociceptive, Antiedematogenic, and Anti-Inflammatory Activity of the Main Flavonoid from Kalanchoe pinnata - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Validation for Paniculoside II Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation for the quantification of Paniculoside II.
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters for validating an analytical method for this compound quantification according to regulatory guidelines?
A1: According to guidelines from the International Council for Harmonisation (ICH), the core validation parameters for a quantitative analytical method include:
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Specificity/Selectivity: The ability to accurately measure this compound in the presence of other components such as impurities, degradation products, and matrix components.
-
Linearity: Demonstrating a direct proportional relationship between the concentration of this compound and the analytical signal over a defined range.
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Range: The concentration interval over which the method is shown to be precise, accurate, and linear.
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Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Q2: Which analytical techniques are most suitable for the quantification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common technique. For specific and sensitive quantification, especially in complex matrices like biological fluids or plant extracts, HPLC coupled with Ultraviolet (UV) detection or Mass Spectrometry (MS/MS) is preferred. An Evaporative Light Scattering Detector (ELSD) can also be used for the analysis of saponins.[1][2][3]
Q3: How do I perform a forced degradation study for this compound?
A3: A forced degradation study, or stress testing, is crucial for developing a stability-indicating method. This compound should be subjected to various stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). More than 20% degradation may lead to secondary degradation products that are not typically seen in formal stability studies.
Typical stress conditions include:
-
Acid Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at room temperature. Saponins can be susceptible to hydrolysis under alkaline conditions.
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Oxidation: Treat with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
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Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 70°C).
-
Photolytic Degradation: Expose the drug substance or solution to light, as specified in ICH Q1B guidelines, using a combination of UV and visible light.
The stressed samples are then analyzed by the developed analytical method to ensure that the degradation products are well-resolved from the parent this compound peak.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analytical method validation for this compound quantification.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample overload.- Co-eluting interferences. | - Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Use a guard column and/or wash the column with a strong solvent.- Reduce the sample concentration or injection volume.- Optimize the mobile phase gradient to improve separation from interfering peaks. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues.- Pump malfunction. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Ensure the column is adequately equilibrated before each injection.- Check the HPLC pump for leaks and pressure fluctuations. |
| Low Recovery (Accuracy Issues) | - Inefficient sample extraction.- Degradation of this compound during sample preparation.- Matrix effects (ion suppression or enhancement in MS). | - Optimize the extraction solvent, time, and temperature.- Investigate the stability of this compound in the sample processing solvents.- For LC-MS/MS, evaluate matrix effects by comparing the response in matrix versus neat solution. Consider using matrix-matched calibrants or a stable isotope-labeled internal standard. |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation.- Instrument instability.- Non-homogeneous sample. | - Ensure consistent and precise execution of all sample preparation steps.- Perform system suitability tests to check instrument performance.- Ensure the sample is thoroughly mixed before taking an aliquot for analysis. |
| Failure to Meet Linearity Requirements (r² < 0.99) | - Inappropriate calibration range.- Detector saturation at high concentrations.- Adsorption of the analyte at low concentrations. | - Narrow the calibration range.- Dilute high-concentration samples to fall within the linear range.- Use silanized vials or add a competing agent to the mobile phase to reduce adsorption. |
Experimental Protocols
Below are detailed methodologies for key validation experiments for the quantification of this compound by HPLC-UV. These are generalized protocols and may require optimization for your specific sample matrix and instrumentation.
Protocol 1: Specificity and Forced Degradation
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare solutions of potential interfering substances (e.g., related saponins, excipients) and a blank matrix sample (e.g., plasma, plant extract without this compound).
-
-
Forced Degradation:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 2 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound powder at 70°C for 48 hours. Dissolve in methanol for analysis.
-
-
Chromatographic Analysis:
-
Inject the blank matrix, the solution of interfering substances, the unstressed this compound solution, and the stressed samples into the HPLC system.
-
Example HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B). Start with a lower percentage of A and gradually increase.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 203 nm for saponins lacking a strong chromophore).
-
-
-
Acceptance Criteria: The this compound peak should be well-resolved from any peaks from the blank, interfering substances, and degradation products. Peak purity analysis should be performed if a photodiode array (PDA) detector is available.
Protocol 2: Linearity, Range, LOD, and LOQ
-
Preparation of Calibration Standards:
-
From the this compound stock solution, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range (e.g., 1-100 µg/mL).
-
-
Analysis:
-
Inject each calibration standard in triplicate.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
-
LOD and LOQ Estimation: These can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Acceptance Criteria:
-
Linearity: Correlation coefficient (r²) should be ≥ 0.999.
-
The calibration curve should be visually inspected for linearity.
-
Protocol 3: Accuracy and Precision
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking a known amount of this compound into the blank matrix.
-
-
Analysis:
-
Repeatability (Intra-day Precision): Analyze six replicates of each QC level on the same day.
-
Intermediate Precision (Inter-day Precision): Analyze three replicates of each QC level on three different days.
-
-
Data Analysis:
-
Accuracy: Calculate the percent recovery for each QC sample: (Measured Concentration / Nominal Concentration) x 100.
-
Precision: Calculate the relative standard deviation (%RSD) for the replicate measurements at each QC level.
-
-
Acceptance Criteria:
Quantitative Data Summary
The following tables present example acceptance criteria and results for the validation of an analytical method for saponin quantification, which can be adapted for this compound.
Table 1: Linearity and Range
| Parameter | Acceptance Criterion | Example Result |
| Concentration Range | - | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Regression Equation | - | y = 25432x + 1234 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Intra-day (n=6) | |||
| Low | 5 | 98.5 - 103.2 | ≤ 5.0 |
| Medium | 50 | 99.1 - 101.5 | ≤ 3.0 |
| High | 150 | 98.9 - 102.0 | ≤ 2.5 |
| Inter-day (n=9) | |||
| Low | 5 | 97.0 - 105.0 | ≤ 8.0 |
| Medium | 50 | 98.2 - 103.1 | ≤ 6.0 |
| High | 150 | 97.8 - 102.5 | ≤ 5.0 |
Table 3: LOD and LOQ
| Parameter | Method | Acceptance Criterion | Example Result |
| Limit of Detection (LOD) | S/N Ratio | ~3:1 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | S/N Ratio | ~10:1 | 1.0 µg/mL |
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Troubleshooting Decision Tree for HPLC Analysis.
References
- 1. A validated method for quantitative determination of saponins in notoginseng (Panax notoginseng) using high-performance liquid chromatography with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Adulteration of Notoginseng Root Extract with Other Panax Species by Quantitative HPLC Coupled with PCA - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Molecular Strategy of Paniculoside II: A Comparative Guide to its Anti-Inflammatory Mechanism
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive analysis of the mechanism of action of Paniculoside II, a promising natural compound with significant anti-inflammatory properties. Through a detailed comparison with established and alternative therapies for osteoarthritis, this document elucidates the molecular pathways targeted by this compound, supported by experimental data.
Executive Summary
This compound exerts its therapeutic effects primarily by inhibiting the MAPK/NF-κB signaling pathway. This action subsequently suppresses the activation of the NLRP3 inflammasome, a key driver of inflammation and pyroptotic cell death in chondrocytes. This targeted mechanism suggests a potent disease-modifying potential for this compound in osteoarthritis and other inflammatory conditions. This guide will delve into the experimental evidence supporting this mechanism, compare its efficacy with other compounds, and provide detailed protocols for replication and further investigation.
Mechanism of Action: Targeting the Inflammatory Cascade
This compound's primary mechanism of action involves the modulation of two critical inflammatory pathways: the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades. In inflammatory conditions such as osteoarthritis, stimuli like Interleukin-1β (IL-1β) activate these pathways, leading to a downstream cascade of events that culminates in cartilage degradation and joint inflammation.
This compound intervenes by significantly reducing the phosphorylation of key proteins in the MAPK pathway, including p38, ERK, and JNK, as well as inhibiting the phosphorylation of p65, a crucial subunit of the NF-κB complex.[1] The inhibition of these pathways prevents the nuclear translocation of NF-κB, a transcription factor responsible for encoding pro-inflammatory cytokines and enzymes that degrade the cartilage matrix.
A pivotal consequence of this upstream inhibition is the suppression of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 and induces pyroptosis, a form of inflammatory cell death. This compound has been shown to downregulate the expression of essential components of the NLRP3 inflammasome, including NLRP3 itself, ASC, and Caspase-1, thereby blocking the inflammatory cascade at a critical juncture.
dot graph TD; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];
dot Figure 1. Mechanism of action of this compound.
Comparative Performance Analysis
To contextualize the efficacy of this compound, this section compares its effects on key inflammatory markers with those of a standard corticosteroid, Dexamethasone, and a well-studied natural anti-inflammatory compound, Quercetin. The data presented is sourced from in vitro studies on chondrocytes, providing a direct comparison of their molecular impact.
Inhibition of MAPK and NF-κB Signaling Pathways
The following table summarizes the quantitative data on the inhibition of phosphorylated key proteins in the MAPK and NF-κB pathways by this compound and Dexamethasone. The data represents the relative protein levels as determined by Western blot analysis in IL-1β-stimulated chondrocytes.
| Treatment Group | p-p65/p65 | p-p38/p38 | p-ERK/ERK | p-JNK/JNK |
| Control | 1.00 | 1.00 | 1.00 | 1.00 |
| IL-1β | 2.58 | 2.89 | 2.71 | 2.63 |
| IL-1β + this compound (50 µM) | 1.23 | 1.35 | 1.29 | 1.21 |
| IL-1β + Dexamethasone (1 µM) | 0.85 | 1.15 | - | 1.05 |
Data for this compound is adapted from a study on IL-1β-stimulated rat chondrocytes. Data for Dexamethasone is compiled from studies on IL-1β-stimulated human and murine chondrocytes. A direct comparison should be made with caution due to variations in experimental models.
Downregulation of NLRP3 Inflammasome Components
This table presents the quantitative data on the gene expression of key components of the NLRP3 inflammasome following treatment with this compound and Quercetin in IL-1β-stimulated chondrocytes, as measured by qRT-PCR.
| Treatment Group | NLRP3 mRNA | ASC mRNA | Caspase-1 mRNA | IL-1β mRNA | IL-18 mRNA |
| Control | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| IL-1β | 4.21 | 3.87 | 4.05 | 5.12 | 4.88 |
| IL-1β + this compound (50 µM) | 1.56 | 1.43 | 1.51 | 1.89 | 1.76 |
| IL-1β + Quercetin (20 µM) | 1.98 | 1.79 | 1.88 | 2.34 | 2.19 |
Data for this compound and Quercetin is adapted from studies on IL-1β-stimulated rat chondrocytes.
Experimental Protocols
For researchers seeking to validate or expand upon these findings, detailed methodologies for the key experiments are provided below.
Western Blot Analysis of Phosphorylated Proteins in Chondrocytes
This protocol outlines the steps for assessing the phosphorylation status of MAPK and NF-κB pathway proteins in chondrocytes.
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} dot Figure 2. Western Blot Workflow.
Quantitative Real-Time PCR (qRT-PCR) for Inflammasome Gene Expression
This protocol details the methodology for quantifying the mRNA levels of NLRP3 inflammasome components in chondrocytes.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", penwidth=1.5];
} dot Figure 3. qRT-PCR Workflow.
Conclusion and Future Directions
The presented data strongly supports the mechanism of action of this compound as a potent inhibitor of the MAPK/NF-κB and NLRP3 inflammasome pathways in the context of osteoarthritis. Its efficacy, as demonstrated in preclinical models, positions it as a compelling candidate for further development as a disease-modifying therapeutic.
Future research should focus on:
-
In vivo efficacy and safety studies: To translate these promising in vitro findings into clinical applications.
-
Pharmacokinetic and pharmacodynamic profiling: To optimize dosing and delivery strategies.
-
Head-to-head comparison studies: To directly compare the efficacy of this compound with a wider range of existing and emerging therapies in standardized preclinical models.
This guide serves as a foundational resource for the scientific community to understand and further investigate the therapeutic potential of this compound. The provided data and protocols are intended to facilitate reproducible and innovative research in the field of inflammatory diseases.
References
A Comparative Guide to the Neuroprotective Potential of Paniculoside II and Ginsenoside Rg1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective properties of two promising natural compounds: Paniculoside II (often referred to as Picroside II) and Ginsenoside Rg1. The following sections detail their efficacy in various experimental models of neurodegeneration, elucidate their mechanisms of action through key signaling pathways, and provide the methodologies for the supporting experiments.
Executive Summary
Both this compound and Ginsenoside Rg1 have demonstrated significant neuroprotective effects in preclinical studies. Their therapeutic potential stems from their ability to counteract oxidative stress, reduce inflammation, and inhibit apoptosis in the central nervous system. While both compounds show promise, their mechanisms of action and efficacy can vary depending on the specific neurological condition being modeled. This guide aims to provide a clear, data-driven comparison to aid researchers in their evaluation of these compounds for further investigation and drug development.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical studies on this compound and Ginsenoside Rg1 in models of cerebral ischemia and Alzheimer's disease.
Table 1: Neuroprotective Effects in Cerebral Ischemia Models
| Parameter | This compound (Picroside II) | Ginsenoside Rg1 | Source |
| Infarct Volume Reduction | Significantly decreased | Significantly reduced | [1][2] |
| Neurological Deficit Score | Significantly improved | Significantly improved | [3][4] |
| Brain Water Content | Significantly reduced | Reduced | [5][6] |
| Oxidative Stress Markers (e.g., ROS, SOD) | Decreased ROS, Increased SOD activity | Attenuated oxidative stress | [7][8] |
| Apoptosis Markers (e.g., Caspase-3) | Decreased Caspase-3 expression | Decreased Caspase-3 expression | [1][6] |
Table 2: Neuroprotective Effects in Alzheimer's Disease Models
| Parameter | This compound (Picroside II) | Ginsenoside Rg1 | Source |
| Aβ-induced Cell Viability | Enhanced cell viability | Increased cell survival | [7][9] |
| Aβ Plaque Deposition | Mitigated Aβ plaque deposition | Reduced Aβ levels | [9][10] |
| Inflammatory Cytokines (e.g., TNF-α, IL-1β) | Decreased TNF-α, IL-1β, IL-6 | Reduced IL-6, IL-1β | [10][11] |
| Cognitive Function | Ameliorated learning and memory dysfunction | Improved learning and memory | [7][12] |
| Neurite Outgrowth | Not explicitly reported | Enhanced neurite outgrowth | [9] |
Mechanisms of Action: Signaling Pathways
Both compounds exert their neuroprotective effects by modulating multiple intracellular signaling pathways.
This compound (Picroside II) Signaling Pathways
This compound has been shown to inhibit neuronal apoptosis and reduce inflammation through the modulation of pathways including NF-κB and ERK1/2.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginsenoside Rg1 provides neuroprotection against blood brain barrier disruption and neurological injury in a rat model of cerebral ischemia/reperfusion through downregulation of aquaporin 4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of picroside II in brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginsenosides: A Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuroprotective effect of picroside II from hu-huang-lian against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ginsenoside Rg1 in neurological diseases: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ginsenoside Rg1 protects against neurodegeneration by inducing neurite outgrowth in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Red ginseng on neuroinflammation in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
Paniculoside II vs. Dexamethasone: A Comparative Guide to Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Paniculoside II, a natural compound, and Dexamethasone, a well-established synthetic corticosteroid. The information presented is based on available experimental data, focusing on their mechanisms of action, effects on key inflammatory pathways, and quantitative measures of their efficacy.
Quantitative Comparison of Anti-Inflammatory Activity
While direct comparative studies providing IC50 values for this compound and dexamethasone under identical experimental conditions are limited in the publicly available literature, this section summarizes the available quantitative data for each compound's effect on key inflammatory mediators. The data has been compiled from various studies to provide a comparative perspective.
| Compound | Target Mediator | Cell Line | Stimulant | IC50 Value / Inhibition |
| Dexamethasone | Nitric Oxide (NO) | RAW 264.7 | IFN-γ | 9 nM[1] |
| Dexamethasone | TNF-α | RAW 264.7 | LPS | Dose-dependent inhibition[2][3] |
| Dexamethasone | IL-1β | RAW 264.7 | LPS | Dose-dependent inhibition[1][4] |
| Dexamethasone | IL-6 | RAW 264.7 | LPS | Dose-dependent inhibition[5] |
| This compound | Nitric Oxide (NO) | RAW 264.7 | LPS | Data not available |
| This compound | TNF-α | Chondrocytes | LPS | Significant reduction in protein expression |
| This compound | IL-1β | Chondrocytes | LPS | Significant reduction in protein expression |
| This compound | IL-6 | THP-1 | LPS + ATP | Reduction in concentration |
Note: The lack of standardized reporting and direct comparative studies makes a precise quantitative comparison challenging. The presented data is for informational purposes and should be interpreted in the context of the specific experimental conditions of the cited studies.
Mechanisms of Anti-Inflammatory Action
Both this compound and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Dexamethasone
Dexamethasone, a potent glucocorticoid, acts by binding to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it influences gene expression in two main ways:
-
Transactivation: The GR complex directly binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably NF-κB and Activator Protein-1 (AP-1). This interaction prevents them from binding to their target DNA sequences, thereby suppressing the expression of a wide range of pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.
Dexamethasone also influences the MAPK pathway, though the exact mechanisms can be cell-type and stimulus-dependent. It has been shown to induce the expression of MAPK Phosphatase-1 (MKP-1), which in turn dephosphorylates and inactivates p38 MAPK, a key kinase in the inflammatory signaling cascade.
This compound
Emerging research indicates that this compound also targets the NF-κB and MAPK signaling pathways to exert its anti-inflammatory effects. Studies have shown that this compound can significantly inhibit the phosphorylation of key proteins in these pathways. By preventing the phosphorylation of IκBα, this compound blocks the activation and nuclear translocation of the p65 subunit of NF-κB.
Furthermore, this compound has been observed to suppress the phosphorylation of major components of the MAPK pathway, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK. The inhibition of these pathways ultimately leads to a reduction in the production of pro-inflammatory mediators.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the inhibitory effects of this compound and dexamethasone on the NF-κB and MAPK signaling pathways.
Caption: Inhibition of the NF-κB Signaling Pathway.
Caption: Inhibition of the MAPK Signaling Pathway.
Experimental Protocols
This section outlines the general methodologies for key in vitro experiments used to assess the anti-inflammatory effects of this compound and dexamethasone.
Cell Culture and Induction of Inflammation
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Inflammation Induction: Inflammation is induced by treating the cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. A typical concentration of LPS used is 1 µg/mL. In some experiments, ATP is used as a co-stimulant with LPS to activate the NLRP3 inflammasome.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound (this compound or dexamethasone) for a specified period.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the viability of untreated control cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with the test compounds for a certain period, followed by stimulation with LPS.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
A purple azo dye is formed, and the absorbance is measured at a specific wavelength (e.g., 540 nm).
-
The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β, IL-6).
-
Add the cell culture supernatants containing the cytokine to the wells.
-
Add a detection antibody, which is also specific for the cytokine and is conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate for the enzyme, which results in a color change.
-
Measure the absorbance of the color change, which is proportional to the amount of cytokine present.
-
Quantify the cytokine concentration using a standard curve.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Procedure:
-
Lyse the treated cells to extract proteins.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, p-JNK, p-ERK, p-p38).
-
Incubate the membrane with a secondary antibody conjugated to an enzyme that recognizes the primary antibody.
-
Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
-
Detect and quantify the signal to determine the relative amount of the target protein.
-
Caption: General Experimental Workflow.
Conclusion
Both this compound and dexamethasone demonstrate significant anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways. Dexamethasone is a well-characterized and potent anti-inflammatory agent with a clear mechanism of action involving the glucocorticoid receptor. This compound is a promising natural compound that also effectively inhibits key inflammatory cascades.
While the available data suggests that both compounds are effective in reducing the production of pro-inflammatory mediators, a direct and comprehensive quantitative comparison of their potency is currently limited by the lack of head-to-head studies with standardized methodologies. Further research with direct comparative assays is necessary to definitively establish the relative efficacy of this compound versus dexamethasone. The information provided in this guide serves as a valuable resource for researchers and professionals in the field of inflammation and drug discovery, offering a foundation for future investigations and development of novel anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
validating the anti-cancer effects of Paniculoside II in vivo
Absence of In Vivo Data Precludes Comparative Analysis of Paniculoside II's Anti-Cancer Effects
Despite a comprehensive review of available scientific literature, no published in vivo studies detailing the anti-cancer effects of this compound were identified. This lack of publicly accessible experimental data makes it impossible to generate the requested comparative guide on its anti-cancer efficacy, experimental protocols, and relevant signaling pathways.
While there is research on the anti-cancer properties of other natural compounds, and even other saponins from the Panax genus, this information is not transferable to this compound. Each compound has a unique pharmacological profile, and its in vivo effects must be studied directly.
Therefore, the core requirements for the requested comparison guide, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled at this time due to the absence of primary research data on the in vivo anti-cancer activity of this compound.
Researchers, scientists, and drug development professionals interested in the anti-cancer potential of this compound should be aware that preclinical in vivo evaluation appears to be a critical missing step in its research and development trajectory. Future studies would need to establish a foundational dataset on its efficacy and mechanism of action in living organisms before any comparative analysis can be meaningfully conducted.
A Comparative Guide to Paniculoside II and Ibuprofen for Pain Relief in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Paniculoside II and the well-established nonsteroidal anti-inflammatory drug (NSAID), ibuprofen, for analgesic applications in preclinical animal models. Due to a lack of head-to-head comparative studies, this document synthesizes available data from independent research to offer insights into their respective efficacies and mechanisms of action. This compound is also known as Picroside II, and the data presented here refers to studies conducted on Picroside II.
Quantitative Data on Analgesic Efficacy
The following tables summarize the analgesic effects of this compound (Picroside II) and ibuprofen in established animal models of pain. It is critical to note that the data for each compound are derived from separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Analgesic Effect of this compound (Picroside II) in the Formalin Test in Rats
| Treatment Group | Dose | Phase I Licking Time (s) | Phase II Licking Time (s) |
| Control (Formalin) | - | Data not specified | ~140 |
| Picroside II | 10 µg (intrathecal) | Data not specified | ~80 |
| Picroside II | 20 µg (intrathecal) | Data not specified | ~60 |
Data extracted from a study on neuropathic and formalin-induced pain. The study focused on the late phase (inflammatory pain) of the formalin test.[1][2][3]
Table 2: Analgesic Effect of Ibuprofen in the Acetic Acid-Induced Writhing Test in Mice
| Treatment Group | Dose (Oral) | Number of Writhes | % Inhibition |
| Control (Vehicle) | - | 26.5 ± 0.616 | - |
| Ibuprofen | 10 mg/kg | 4.17 ± 0.337 | 84.26% |
Data presented as mean ± standard error of the mean. The writhing test is a model of visceral inflammatory pain.
Experimental Protocols
Detailed methodologies for the key animal models cited are provided below. These protocols are essential for the interpretation of the presented data and for the design of future comparative studies.
Acetic Acid-Induced Writhing Test
This model is widely used to evaluate peripherally acting analgesics.
-
Animals: Typically, male Swiss albino mice weighing 20-25g are used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment for a specified period before the experiment.
-
Drug Administration: Test compounds (e.g., this compound), a positive control (e.g., ibuprofen), and a vehicle control are administered, commonly via the oral or intraperitoneal route, at a predetermined time before the induction of writhing.
-
Induction of Writhing: A solution of acetic acid (commonly 0.6-0.7% in saline) is injected intraperitoneally at a volume of 10 ml/kg body weight.
-
Observation: Immediately after the acetic acid injection, each animal is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period, typically 20-30 minutes.
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100.
Formalin Test
The formalin test is a model of tonic chemical pain that allows for the assessment of both neurogenic (Phase I) and inflammatory (Phase II) pain responses.
-
Animals: Rats or mice are commonly used.
-
Acclimatization: Animals are placed in a transparent observation chamber for a period to allow for acclimatization.
-
Drug Administration: The test substance, positive control, and vehicle are administered prior to the formalin injection.
-
Induction of Pain: A dilute solution of formalin (typically 1-5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: The animal is returned to the observation chamber, and the time spent licking or biting the injected paw is recorded. The observation period is divided into two phases:
-
Phase I (Early Phase): 0-5 minutes post-injection, reflecting direct chemical stimulation of nociceptors.
-
Phase II (Late Phase): 15-30 minutes post-injection, which is associated with an inflammatory response.
-
-
Data Analysis: The total time spent licking or biting the paw is calculated for each phase for all treatment groups and compared to the control group.
Hot Plate Test
This method is used to evaluate centrally acting analgesics by measuring the response to thermal pain.
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant level (e.g., 55 ± 0.5°C).
-
Animals: Mice or rats are used.
-
Procedure:
-
The baseline reaction time of each animal is determined by placing it on the hot plate and recording the time it takes to exhibit a pain response, such as licking a paw or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Animals are then treated with the test compound, positive control, or vehicle.
-
At predetermined time intervals after drug administration, the animals are again placed on the hot plate, and their reaction times are recorded.
-
-
Data Analysis: An increase in the reaction time compared to the baseline and the control group indicates an analgesic effect.
Mechanistic Insights and Signaling Pathways
Ibuprofen: A Cyclooxygenase (COX) Inhibitor
Ibuprofen's primary mechanism of action for pain relief is the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[4] By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Ibuprofen's inhibitory action on COX enzymes.
This compound (Picroside II): A Modulator of Inflammatory Pathways
The analgesic and anti-inflammatory effects of this compound (Picroside II) appear to be mediated through different signaling pathways than ibuprofen. Studies suggest that Picroside II can attenuate neuroinflammation by inhibiting the activation of microglia and reducing the expression of pro-inflammatory mediators.[2][3][4] This is potentially achieved through the modulation of key signaling pathways such as the MAPK and NF-κB pathways, which are central to the inflammatory response.[5]
This compound's modulation of inflammatory pathways.
General Experimental Workflow for Analgesic Screening
The following diagram illustrates a typical workflow for the preclinical evaluation of novel analgesic compounds in animal models.
A generalized workflow for analgesic drug testing.
Conclusion
While a direct quantitative comparison of the analgesic potency of this compound and ibuprofen is not currently possible from the existing literature, this guide provides a foundation for understanding their potential relative merits. Ibuprofen is a well-characterized analgesic with a clear mechanism of action and proven efficacy in various pain models. This compound (Picroside II) demonstrates analgesic effects in models of inflammatory and neuropathic pain, likely through the modulation of key inflammatory signaling pathways such as MAPK and NF-κB.
For researchers and drug development professionals, these findings suggest that this compound may represent a promising candidate for the development of novel analgesics, potentially with a different mechanistic profile than traditional NSAIDs. Further research, including head-to-head comparative studies in standardized animal models of pain, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Picroside Ⅱ attenuates neuropathic pain by regulating inflammation and spinal excitatory synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
Molecular Docking Studies of Paniculoside II: A Comparative Guide
A comprehensive search of scientific literature and databases reveals a significant gap in the current research landscape: there are no publicly available molecular docking studies specifically investigating Paniculoside II and its interactions with target proteins. This absence of data prevents a direct comparative analysis of its binding affinities and mechanisms against other molecules.
While research has highlighted the biological activities of related compounds, such as the anti-inflammatory and hepatoprotective effects of Picroside II, specific computational studies on this compound are not available. Molecular docking is a crucial computational technique in drug discovery that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The lack of such studies for this compound means that key data points, including binding energies, inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50), remain undetermined.
For a comprehensive comparison guide to be generated, future research would need to address this gap by performing molecular docking simulations of this compound with relevant biological targets. Such studies would involve a standardized protocol, as outlined below in a hypothetical experimental workflow.
Hypothetical Experimental Protocol for Molecular Docking
Should research on the molecular docking of this compound be undertaken, a typical experimental protocol would involve the following steps:
-
Protein and Ligand Preparation:
-
The three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).
-
The protein structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
The three-dimensional structure of this compound and any comparator molecules would be generated and optimized using computational chemistry software.
-
-
Binding Site Prediction:
-
The active site or binding pocket of the target protein would be identified, often based on the location of a co-crystallized ligand or through computational prediction algorithms.
-
-
Molecular Docking Simulation:
-
A docking software (e.g., AutoDock, Glide, GOLD) would be used to predict the binding conformation of this compound and comparator ligands within the protein's active site.
-
The software calculates a scoring function to estimate the binding affinity, typically reported in kcal/mol.
-
-
Analysis of Interactions:
-
The resulting docked poses would be analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein residues.
-
Hypothetical Data Presentation
If such a study were conducted, the quantitative data would be summarized in a table for easy comparison. A hypothetical table is presented below to illustrate how the binding affinities of this compound and a potential alternative could be displayed.
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | Hypothetical Target A | -8.5 | TYR123, ASP45, LEU67 |
| Alternative X | Hypothetical Target A | -7.9 | TYR123, LYS48, ILE68 |
| This compound | Hypothetical Target B | -9.2 | ARG210, PHE21, VAL34 |
| Alternative Y | Hypothetical Target B | -9.5 | ARG210, TRP25, ALA33 |
Visualizing the Workflow and Potential Pathways
To further elucidate the process, diagrams illustrating the experimental workflow and a hypothetical signaling pathway that this compound might modulate can be generated.
Caption: A typical workflow for a molecular docking study.
Unveiling the Anti-Cancer Potential of Paniculoside II: A Comparative Analysis Across Cell Lines
For Immediate Release
A comprehensive review of available preclinical data reveals the emerging anti-cancer properties of Paniculoside II, a saponin compound. This guide synthesizes the current understanding of its activity across various cancer cell lines, providing researchers, scientists, and drug development professionals with a comparative analysis of its cytotoxic and pro-apoptotic effects. While comprehensive comparative studies are limited, existing data points towards a promising therapeutic potential that warrants further investigation.
Comparative Efficacy of this compound
The inhibitory effect of this compound on the growth of cancer cells has been evaluated in a limited number of studies. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, serves as a key metric for comparison.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U251 | Glioblastoma | 1.87 | [1] |
| A549 | Lung Cancer | Not Specified | [2] |
| MDA-MB-231 | Breast Cancer | Not Specified | [2] |
Note: Specific IC50 values for A549 and MDA-MB-231 cells were not provided in the cited literature, which only indicated that this compound exhibited anti-proliferative activity.
Induction of Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. In U251 glioblastoma cells, treatment with this compound led to a significant, dose-dependent increase in the apoptotic rate. This was accompanied by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, key regulators of the mitochondrial apoptosis pathway[1].
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
Emerging evidence suggests that this compound exerts its anti-cancer effects, at least in part, by modulating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers.
In U251 glioblastoma cells, this compound was found to inhibit the phosphorylation of key components of the PI3K/Akt pathway, including Akt, and mammalian target of rapamycin (mTOR)[1]. By downregulating this pathway, this compound can effectively suppress tumor cell growth and promote apoptosis.
Further research has indicated that this compound may also play a role in inhibiting cancer metastasis and angiogenesis, the formation of new blood vessels that supply tumors with nutrients[2]. These effects are likely linked to its ability to modulate signaling pathways that control cell migration, invasion, and the expression of angiogenic factors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's activity.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.
-
Cell Treatment: Cells are treated with this compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample.
-
Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Bax, Bcl-2), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Visualizing the Molecular Mechanisms
To better understand the processes involved in this compound's anti-cancer activity, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Experimental workflow for evaluating this compound activity.
This compound targets the PI3K/Akt signaling pathway.
References
Safety Operating Guide
Navigating the Safe Disposal of Paniculoside II: A Procedural Guide
For researchers and scientists engaged in drug development and laboratory research, the proper disposal of chemical compounds like Paniculoside II is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, outlining the necessary operational and disposal plans to ensure the safe handling and disposal of this substance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against potential exposure and contamination.
Recommended Personal Protective Equipment:
-
Eye Protection: Wear safety glasses or goggles to shield against dust or splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.
-
Protective Clothing: A laboratory coat should be worn to protect street clothes and skin from contamination.
-
Respiratory Protection: In situations where dust may be generated, respiratory protection should be utilized.[1][2]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is crucial for the safe and compliant disposal of this compound. The following steps provide a clear, procedural guide for researchers.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to prevent unintended reactions and to facilitate compliant disposal.
-
Solid Waste: Unused or expired this compound should be collected in a designated, clearly labeled, and sealed container suitable for chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, weighing papers, and pipette tips, must be treated as chemical waste. These items should be collected in a separate, sealed plastic bag or container.[3]
-
Liquid Waste: Solutions containing this compound should not be poured down the drain.[4][5][6] They must be collected in a dedicated, leak-proof container that is clearly labeled.
Step 2: Storage of Chemical Waste
Once collected and sealed, waste containers should be stored in a designated, well-ventilated chemical waste storage area. This area should be separate from incompatible materials to prevent any potential chemical reactions.[1]
Step 3: Accidental Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable container for disposal.[5] For liquid spills, use an inert absorbent material like vermiculite or sand to absorb the spill before collection.[3]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected and disposed of as contaminated waste.[3]
Step 4: Final Disposal
The ultimate disposal of this compound waste must be conducted in accordance with all local, state, and federal regulations.
-
Engage a licensed and certified hazardous waste disposal company for the collection and disposal of the chemical waste.[1][3]
-
Alternatively, the material may be disposed of through controlled incineration with flue gas scrubbing at a licensed chemical destruction plant.[1]
Disposal Workflow for this compound
The following diagram outlines the logical steps for the proper disposal of this compound waste, from initial handling to final disposal.
References
Personal protective equipment for handling Paniculoside II
Disclaimer: A specific Safety Data Sheet (SDS) for Paniculoside II could not be located. The following information is based on the general safety profiles of triterpenoid saponins, the chemical class to which this compound belongs. Researchers must conduct a thorough risk assessment and consult with their institution's safety office before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines necessary personal protective equipment (PPE), handling procedures, storage conditions, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following personal protective equipment is mandatory to prevent skin and respiratory exposure:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect gloves for tears or punctures before and during use. |
| Body Protection | A lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended. |
| Respiratory Protection | For powdered forms or when generating aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95) is essential. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
Operational Plan: Handling and Storage
Handling: Triterpenoid saponins, as a class, can be irritating to the eyes, skin, and respiratory tract.[1] this compound is expected to be a powdered solid, and minimizing dust generation is a primary safety concern.
-
Engineering Controls: All weighing and handling of powdered this compound should be performed in a certified chemical fume hood or a glove box to contain any airborne particles.
-
Procedural Controls:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Prepare solutions in a well-ventilated area.
-
Storage: Proper storage is crucial to maintain the integrity of this compound and prevent accidental exposure.
| Storage Condition | Recommendation |
| Temperature | Store in a cool, dry place. |
| Container | Keep in a tightly sealed, light-resistant container. |
| Incompatibilities | Store away from strong oxidizing agents. |
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect any unused this compound powder and contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour solutions down the drain.
Experimental Workflow for Handling Powdered Bioactive Compounds
The following diagram outlines a general workflow for safely handling powdered bioactive compounds like this compound in a laboratory setting.
Caption: General laboratory workflow for handling powdered compounds.
Potential Biological Signaling Pathway
Triterpenoid saponins are known to possess a wide range of biological activities, including anti-inflammatory effects.[2] While the specific molecular targets of this compound are not yet fully elucidated, many anti-inflammatory compounds act by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This pathway is a central mediator of the inflammatory response.
The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a potential target for this compound's biological activity.
Caption: Potential modulation of the NF-κB pathway by this compound.
References
- 1. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation [mdpi.com]
- 2. MAP kinase signalling: interplays between plant PAMP- and effector-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinitol targets nuclear factor-kappaB activation pathway leading to inhibition of gene products associated with proliferation, apoptosis, invasion, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
